molecular formula C13H25NO7 B1682597 Boc-NH-PEG3-CH2COOH CAS No. 462100-06-7

Boc-NH-PEG3-CH2COOH

Katalognummer: B1682597
CAS-Nummer: 462100-06-7
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: IFSMYFLQPDFUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-NH-PEG3-CH2COOH is a building block. It has been used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting MEK. It has also been used as a spacer in the synthesis of radiolabeled probes for dual labeling of tumor integrin αVβ3 and the gastrin-releasing peptide receptor (GRPR) in tumor tissue in vivo.>t-Boc-N-amido-PEG3-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462100-06-7
Record name 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG3-CH2COOH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-CH2COOH, also known as 1-(Boc-amino)-4,7,10-trioxa-tridecan-13-oic acid, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates a terminal carboxylic acid, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][3] This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

The PEG spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, while the terminal functional groups allow for a controlled, stepwise conjugation strategy.[][7] The carboxylic acid can be activated to react with primary amines, and the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent coupling reactions.[8][9] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, along with detailed experimental protocols for its use.

Chemical Properties and Structure

This compound is a viscous liquid that is soluble in organic solvents such as DMSO and DMF.[10][11] Its key structural features are the Boc-protected amine, which prevents unwanted side reactions during synthesis, and the terminal carboxylic acid, which allows for covalent attachment to other molecules.[]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C13H25NO7[1][3][8][11]
Molecular Weight 307.34 g/mol [1][3][8][11]
CAS Number 462100-06-7[1][3][8][11]
Appearance Viscous Liquid[1]
Purity Typically >95% (HPLC)[11]
Solubility Soluble in DMSO, DMF[10][11]
Storage Store at -20°C, desiccated[4][8]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications.

Protocol 1: Boc Deprotection

This procedure describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (NH2-PEG3-CH2COOH as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling via NHS Ester Formation

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification system (e.g., preparative reverse-phase HPLC)

Procedure:

  • Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the amine-containing molecule solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling Boc_Linker This compound Coupling1 EDC, NHS DMF Boc_Linker->Coupling1 Warhead Target Protein Ligand (with amine group) Warhead->Coupling1 Intermediate1 Boc-NH-PEG3-Warhead Coupling1->Intermediate1 Deprotection TFA / DCM Intermediate1->Deprotection Intermediate2 NH2-PEG3-Warhead Deprotection->Intermediate2 Coupling2 EDC, NHS DMF Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the general signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

References

A Technical Guide to Boc-NH-PEG3-CH2COOH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and professionals in drug development now have access to a comprehensive technical overview of Boc-NH-PEG3-CH2COOH, a key bifunctional linker used in advanced biochemical applications. This guide details the molecule's physicochemical properties and outlines its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure provides a valuable tool for covalently linking molecules, enhancing solubility, and providing spatial separation between conjugated entities. The key quantitative data for this compound are summarized below.

PropertyValueReferences
Molecular Weight 307.34 g/mol [1][2][3][4]
Molecular Formula C13H25NO7[1][2][3][4][5]
CAS Number 462100-06-7[1][2][3][4]
Purity ≥95% - ≥98%[4][5]
Appearance Viscous Liquid, Colorless to light yellow, or a neat oil[2][3][6]
Density 1.141±0.06 g/cm3 [2]

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[2][5][7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker plays a crucial role in connecting the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis cluster_1 PROTAC Molecule Target Ligand Target Ligand PROTAC Target Ligand Linker E3 Ligase Ligand Target Ligand->PROTAC:f0 Linker This compound Linker->PROTAC:f1 E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC:f2

PROTAC Synthesis Workflow

Experimental Protocol: Amide Coupling

The terminal carboxylic acid of this compound can be coupled with a primary amine on a target molecule to form a stable amide bond. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Objective: To conjugate this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, aprotic organic solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve this compound in the organic solvent to create a stock solution.

  • In a separate reaction vessel, dissolve the amine-containing molecule in the reaction buffer.

  • Add EDC and NHS to the this compound solution to activate the carboxylic acid group.

  • Introduce the activated linker solution to the solution containing the amine-containing molecule.

  • Allow the reaction to proceed at room temperature with gentle stirring for a specified period.

  • Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted reagents.

Storage and Handling

For long-term stability, this compound should be stored at -20°C in its pure form.[2] Some suppliers recommend storage at -5°C in a dry, dark environment.[4] When dissolved in a solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[2]

Chemical Identifiers

  • SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O[1]

  • InChI Key: IFSMYFLQPDFUOI-UHFFFAOYSA-N[1]

  • Synonyms: Boc-PEG3-acid, Boc-NH-PEG3-AA, Boc-N-amido-PEG3-CH2COOH, t-boc-N-amido-PEG3-acetic acid, Boc-11-amino-3,6,9-trioxaundecanoic acid[3][4]

References

An In-depth Technical Guide to the Synthesis of Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing Boc-NH-PEG3-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug delivery. The guide outlines two primary, reliable synthetic routes: the Alkylation Pathway and the Oxidation Pathway. Each pathway is presented with comprehensive, step-by-step experimental protocols, from starting materials to the final purified product. Quantitative data, including reaction yields and purity assessments, are summarized in structured tables for clarity and comparative analysis. Furthermore, this document includes detailed characterization data, such as expected ¹H and ¹³C NMR and Mass Spectrometry results. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflows and logical relationships, ensuring a thorough understanding of the entire process for researchers and professionals in drug development.

Introduction

This compound, also known as tert-butyl (2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable chemical tool in modern biomedical research. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxymethyl group. This unique combination of functionalities allows for the controlled and sequential conjugation of different molecules. The Boc group provides a stable protecting group for the amine, which can be selectively removed under mild acidic conditions.[1] The hydrophilic PEG linker enhances the aqueous solubility of conjugates, a crucial attribute for many biological applications. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. These properties make this compound an essential building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

This guide details two robust synthetic pathways for the preparation of this compound, providing researchers with the necessary information to synthesize this versatile linker in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 462100-06-7
Molecular Formula C₁₃H₂₅NO₇
Molecular Weight 307.34 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Synthetic Pathways

Two primary synthetic routes for this compound are described below: the Alkylation Pathway and the Oxidation Pathway. Both pathways commence with the synthesis of the key intermediate, Boc-NH-PEG3-OH.

Synthesis of Intermediate: Boc-NH-PEG3-OH

The synthesis of Boc-NH-PEG3-OH is the initial step for both proposed pathways.

Experimental Protocol:

  • Materials: 2-(2-(2-Aminoethoxy)ethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-(2-(2-Aminoethoxy)ethoxy)ethanol (1 equivalent) in DCM in a round-bottom flask.

    • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG3-OH.

Table 2: Summary of Quantitative Data for Boc-NH-PEG3-OH Synthesis

ParameterValue
Typical Yield 90-98%
Purity (by NMR) ≥95%
Pathway 1: Alkylation Route

This pathway involves the alkylation of the terminal hydroxyl group of Boc-NH-PEG3-OH with a protected form of bromoacetic acid, followed by deprotection to yield the final carboxylic acid. This method is advantageous due to its generally high yields and the use of common laboratory reagents.

G A Boc-NH-PEG3-OH C Boc-NH-PEG3-CH2COOtBu A->C Williamson Ether Synthesis B tert-Butyl bromoacetate, NaH E This compound C->E Hydrolysis D Trifluoroacetic Acid (TFA)

Diagram 1: Alkylation Pathway for this compound Synthesis.

Step 1: Synthesis of Boc-NH-PEG3-CH2COOtBu

This step involves a Williamson ether synthesis to couple Boc-NH-PEG3-OH with tert-butyl bromoacetate.[4]

Experimental Protocol:

  • Materials: Boc-NH-PEG3-OH, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), tert-Butyl bromoacetate, Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • To a solution of Boc-NH-PEG3-OH (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-NH-PEG3-CH2COOtBu.

Step 2: Hydrolysis of Boc-NH-PEG3-CH2COOtBu

The tert-butyl ester is hydrolyzed under acidic conditions to yield the final carboxylic acid.

Experimental Protocol:

  • Materials: Boc-NH-PEG3-CH2COOtBu, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene.

  • Procedure:

    • Dissolve Boc-NH-PEG3-CH2COOtBu (1 equivalent) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times) to yield the final product, this compound.

Table 3: Summary of Quantitative Data for the Alkylation Pathway

StepProductTypical YieldPurity (by HPLC)
1Boc-NH-PEG3-CH2COOtBu70-85%≥95%
2This compound90-98%≥97%
Pathway 2: Oxidation Route

This pathway involves the direct oxidation of the primary alcohol in Boc-NH-PEG3-OH to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.[5][6]

G A Boc-NH-PEG3-OH C This compound A->C TEMPO-mediated Oxidation B TEMPO, NaOCl, NaHCO3, KBr

Diagram 2: Oxidation Pathway for this compound Synthesis.

Experimental Protocol:

  • Materials: Boc-NH-PEG3-OH, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Sodium hypochlorite (NaOCl) solution (commercial bleach), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr), Dichloromethane (DCM), Water, Sodium sulfite (Na₂SO₃) solution, Hydrochloric acid (HCl, 1M), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve Boc-NH-PEG3-OH (1 equivalent) in a biphasic mixture of DCM and a solution of NaHCO₃ (2 equivalents) and KBr (0.1 equivalents) in water.

    • Add TEMPO (0.01-0.05 equivalents) to the vigorously stirred mixture.

    • Cool the mixture to 0 °C and add NaOCl solution (1.5-2.0 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃.

    • Separate the layers and acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Table 4: Summary of Quantitative Data for the Oxidation Pathway

ParameterValue
Typical Yield 75-90%
Purity (by HPLC) ≥95%

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

Purification Protocol:

  • Method: Silica gel column chromatography is a common method for purification.

  • Mobile Phase: A gradient of methanol in chloroform or dichloromethane, often with a small amount of acetic or formic acid to improve peak shape and prevent tailing, can be effective.[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen mobile phase gradient.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 5: Expected Analytical Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.1 (br s, 1H, NH), 4.15 (s, 2H, O-CH₂-COOH), 3.65-3.75 (m, 8H, PEG -CH₂-), 3.55 (t, 2H, -CH₂-O-), 3.35 (q, 2H, -NH-CH₂-), 1.44 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172.0 (COOH), 156.0 (C=O, Boc), 79.5 (-C(CH₃)₃), 70.0-71.0 (PEG -CH₂-), 69.0 (O-CH₂-COOH), 40.5 (-NH-CH₂-), 28.4 (-C(CH₃)₃)
ESI-MS Calculated for C₁₃H₂₅NO₇: 307.16. Found: [M+H]⁺ = 308.17, [M+Na]⁺ = 330.15

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. The Alkylation Pathway offers a robust and high-yielding route, while the Oxidation Pathway provides a more direct conversion. Both methods utilize readily available starting materials and standard laboratory techniques. The provided experimental protocols, quantitative data, and characterization information will enable researchers and professionals in drug development to successfully synthesize and characterize this important bifunctional linker for their specific applications. The choice of pathway may depend on the specific laboratory setup, reagent availability, and desired scale of synthesis.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount for successful experimental design, formulation, and synthesis. This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG3-CH2COOH, a heterobifunctional linker widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The unique molecular structure of this compound, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a polar carboxylic acid terminus, results in a versatile yet complex solubility profile. This guide consolidates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility in common laboratory solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, data from chemical suppliers and the known properties of similar PEGylated molecules provide a strong basis for its solubility characteristics.

Solvent ClassSolventQuantitative SolubilityQualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)100 mg/mL[1]Highly SolubleThe polar aprotic nature of DMSO effectively solvates the entire molecule. Ultrasonic assistance may be required for rapid dissolution.[1]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a good solvent for PEGylated compounds.[2]
Acetonitrile (ACN)SolubleThe polarity of acetonitrile is suitable for dissolving PEG derivatives.[3]
Tetrahydrofuran (THF)Sparingly SolubleAs a less polar ether, THF is expected to have limited ability to dissolve the polar carboxylic acid and PEG chain.
Polar Protic WaterSolubleThe hydrophilic PEG chain and the terminal carboxylic acid group confer good water solubility.[2]
PBS (pH 7.4)SolubleExpected to be readily soluble in aqueous buffers.[2]
MethanolSolubleGenerally soluble in lower alcohols.
EthanolSolubleSimilar to methanol, ethanol is a suitable solvent.[3]
IsopropanolSparingly SolubleAs the alkyl chain length increases, the solvating power for this polar molecule decreases.[2]
Chlorinated Dichloromethane (DCM)SolubleA common solvent for many organic reactions and is effective for dissolving PEGylated compounds.[2]
ChloroformSolubleSimilar to DCM, chloroform is a suitable solvent for this molecule.[2]
Non-Polar Ethers Diethyl EtherInsolubleThe non-polar nature of diethyl ether makes it a poor solvent for the hydrophilic PEG chain and carboxylic acid.[2]
Non-Polar Aromatic TolueneSparingly SolubleThe polarity mismatch results in poor solubility, although heating may improve it.[2]
Non-Polar Aliphatic Hexane/HeptaneInsolubleThe highly non-polar nature of aliphatic hydrocarbons makes them unsuitable solvents.

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

For applications requiring precise solubility values, the following experimental protocols provide a framework for determination.

General Protocol for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the table above)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettors

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add the selected solvent to the vial in small increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a well-lit background to see if the solid has completely dissolved.

  • Categorization:

    • Soluble: If the compound dissolves completely after the addition of a small volume of solvent.

    • Sparingly Soluble: If a significant amount of solvent is required to dissolve the compound, or if it dissolves only partially.

    • Insoluble: If the compound does not dissolve even after the addition of a larger volume of solvent.

  • Record: Note the observations for each solvent tested.

Standard "Shake-Flask" Method for Quantitative Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure undissolved solid is visible).

    • Add a known volume of the chosen solvent.

    • Seal the vial tightly and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation.

  • Sample Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Analysis:

    • Prepare a calibration curve of known concentrations of this compound in the same solvent.

    • Analyze the filtered saturated solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation:

    • The determined concentration from the analysis represents the equilibrium solubility of this compound in that solvent at the specified temperature. Report the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

To aid in the practical application of these protocols, the following diagrams illustrate the logical flow of assessing the solubility of this compound.

G cluster_qualitative Qualitative Solubility Assessment start_qual Start: Weigh 1-2 mg of Compound add_solvent Add 100 µL of Solvent start_qual->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Soluble observe->soluble Yes add_more_solvent Add more solvent observe->add_more_solvent No insoluble Insoluble/Sparingly Soluble add_more_solvent->vortex add_more_solvent->insoluble

A workflow for the qualitative assessment of solubility.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start_quant Start: Add Excess Compound to Solvent equilibrate Equilibrate for 24-48h with Agitation start_quant->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate analyze Analyze Concentration (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate

A streamlined workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG3-CH2COOH as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Boc-NH-PEG3-CH2COOH, a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. This document details its chemical properties, core functionalities, and provides standardized experimental protocols for its effective use.

Introduction to this compound

This compound is a versatile linker molecule widely employed in the fields of bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure is characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This strategic design allows for a controlled, sequential conjugation of two different molecules, which is critical for creating well-defined and effective biotherapeutics.[3]

The Boc protecting group provides a temporary mask for a primary amine, preventing it from participating in unwanted side reactions.[3][4] This group can be efficiently removed under mild acidic conditions to reveal the amine for subsequent coupling.[5] The hydrophilic PEG3 spacer enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting bioconjugate, while also providing a defined spatial separation between the conjugated molecules.[3][5] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules through the formation of a stable amide bond.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.

PropertyValueReference
CAS Number 462100-06-7[1][7][8][9]
Molecular Formula C13H25NO7[1][7][8][9]
Molecular Weight 307.34 g/mol [1][7][8][9]
Appearance Colorless to light yellow viscous liquid or neat oil[1][5]
Purity Typically >95%[9]
Solubility Soluble in DMSO, DMF, and DCM[1][10]
Storage Conditions -20°C, desiccated[1][8][9]

Mechanism of Action and Core Functionality

The utility of this compound as a linker stems from its heterobifunctional nature, which enables a controlled, two-stage conjugation strategy. This allows for the precise assembly of complex biomolecular architectures.

Stage 1: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid group can be activated to react with primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][11] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone and reacts efficiently with primary amines at physiological pH.[11]

G cluster_activation Activation cluster_conjugation Conjugation Boc_Linker_COOH This compound NHS_Ester Boc-NH-PEG3-CH2CO-NHS (Amine-Reactive Ester) Boc_Linker_COOH->NHS_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Boc_Linker_COOH Conjugate1 Boc-NH-PEG3-CH2CO-Biomolecule 1 NHS_Ester->Conjugate1 Amide Bond Formation Biomolecule1 Biomolecule 1 (with -NH2) Biomolecule1->Conjugate1

Stage 1: Amide Bond Formation.

Stage 2: Boc Deprotection and Second Conjugation

Following the initial conjugation, the Boc protecting group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.[3][12] This newly available amine can then be coupled to a second molecule of interest, which may possess a variety of reactive groups such as an activated carboxylic acid.[3]

G cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation Conjugate1 Boc-NH-PEG3-CH2CO-Biomolecule 1 Deprotected_Conjugate H2N-PEG3-CH2CO-Biomolecule 1 Conjugate1->Deprotected_Conjugate Acidic Cleavage TFA TFA TFA->Conjugate1 Final_Conjugate Biomolecule 2-NH-PEG3-CH2CO-Biomolecule 1 Deprotected_Conjugate->Final_Conjugate Coupling Biomolecule2 Biomolecule 2 (e.g., with activated acid) Biomolecule2->Final_Conjugate

Stage 2: Boc Deprotection and Second Conjugation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization may be required for specific applications.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the formation of a stable amide bond between the linker and an amine-containing molecule.[5]

  • Materials:

    • This compound

    • Amine-containing molecule (e.g., protein, peptide)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

    • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

    • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

    • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

    • Anhydrous DMSO or DMF

  • Procedure:

    • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. Dissolve the amine-containing molecule in the Coupling Buffer.

    • Activation of Carboxylic Acid: In a separate tube, combine the this compound stock solution with the Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS to the linker solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Conjugation: Add the activated linker solution to the solution of the amine-containing molecule. A common starting point is a 10- to 50-fold molar excess of the linker.

    • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or hydrophobic interaction chromatography (HIC) to remove excess reagents and byproducts.[12]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.[12][13]

  • Materials:

    • Boc-protected conjugate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected conjugate can be used directly in the next step or after neutralization with a mild base.

Quantitative Data and Characterization

The success of a bioconjugation reaction is assessed through various analytical techniques. The following tables provide representative data for a typical bioconjugation experiment.

Table 1: Reagents and Reaction Conditions for a Typical Antibody Conjugation [12]

ParameterValue
Antibody Concentration5 mg/mL in PBS, pH 7.4
Linker-Payload Molar Excess5-10 fold
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Quenching Reagent1 M Tris-HCl, pH 8.0

Table 2: Characterization of a Model Antibody-Linker-Drug Conjugate [12]

Analytical MethodResult
SDS-PAGEShift in molecular weight corresponding to the addition of the linker-drug
SEC-HPLC Purity>95%
Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry3.8
Aggregation by SEC<2%

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[10][12]

  • PROTACs: this compound serves as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule, which selectively degrades target proteins.[1][2][8]

  • Peptide Modification: It can be incorporated into peptides to enhance their solubility, stability, and pharmacokinetic profiles.[14]

  • Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.[12][14]

Logical Workflow for Bioconjugation

The overall process for utilizing this compound in a sequential bioconjugation is depicted below.

G cluster_prep Preparation cluster_stage1 Stage 1: First Conjugation cluster_stage2 Stage 2: Second Conjugation cluster_analysis Analysis Reagent_Prep Reagent Preparation (Linker, Biomolecules, Buffers) Activation Activate Carboxylic Acid (EDC/NHS) Reagent_Prep->Activation Conjugation1 Couple to Biomolecule 1 Activation->Conjugation1 Purification1 Purify Conjugate 1 Conjugation1->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Conjugation2 Couple to Biomolecule 2 Deprotection->Conjugation2 Purification2 Purify Final Conjugate Conjugation2->Purification2 Characterization Characterize Final Conjugate (SDS-PAGE, MS, HPLC) Purification2->Characterization

General workflow for sequential bioconjugation.

References

The Lynchpin of Innovation: A Technical Guide to Boc-NH-PEG3-CH2COOH in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Applications of a Versatile Heterobifunctional Linker

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the pivotal applications of Boc-NH-PEG3-CH2COOH. This heterobifunctional linker, characterized by a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, has emerged as a critical building block in the synthesis of advanced biomedical constructs. Its unique architecture provides a balance of hydrophilicity, flexibility, and orthogonal reactivity, making it an invaluable tool in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), functionalized nanoparticles for drug delivery, and modified peptides.

Core Applications in Advanced Therapeutics

The strategic importance of this compound lies in its ability to bridge distinct molecular entities, thereby creating novel therapeutic agents with enhanced properties.

PROTACs: Engineering Targeted Protein Degradation

In the revolutionary field of targeted protein degradation, this compound serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] The PEG3 spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule.[4] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation by the proteasome.[5][6]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs): Precision in Cytotoxic Payload Delivery

This compound is instrumental in the construction of ADCs, where it links a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG3 spacer can enhance the solubility of hydrophobic drug payloads and improve the pharmacokinetic profile of the ADC.[7][8] The linker's orthogonal functional groups allow for a controlled, stepwise conjugation process, first attaching the drug to the linker and then conjugating the drug-linker complex to the antibody, or vice versa.[9][10]

General Structure of an Antibody-Drug Conjugate

ADC_Structure Antibody Monoclonal Antibody Linker This compound (Linker) Antibody->Linker Conjugation Drug Cytotoxic Payload Linker->Drug Attachment

Components of an ADC with a PEG3 linker.
Nanoparticle Functionalization: Enhancing Drug Delivery

This linker is also employed in the surface modification of nanoparticles to create advanced drug delivery systems.[11][12] The PEG chain imparts a "stealth" characteristic to nanoparticles, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[13][14] The terminal carboxylic acid can be used to anchor the linker to an amine-functionalized nanoparticle surface, while the Boc-protected amine provides a reactive handle for the subsequent attachment of targeting ligands or therapeutic agents.[15]

Cellular Uptake of PEGylated Nanoparticles

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space PEG_NP PEGylated Nanoparticle Endosome Endosome PEG_NP->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation

Cellular uptake pathway for PEGylated nanoparticles.
Peptide Modification: Improving Therapeutic Properties

In peptide synthesis, this compound can be incorporated to enhance the therapeutic properties of peptides.[16][] PEGylation of peptides can improve their solubility, stability against proteolytic degradation, and pharmacokinetic profiles.[18][19] The linker can be attached to the N-terminus or a side chain of a peptide during solid-phase peptide synthesis.[16]

Quantitative Data on Performance

The choice of linker is a critical determinant of the biological activity of the final conjugate. The following tables summarize representative data on the impact of PEG linker length on the performance of PROTACs and ADCs.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
PROTAC TargetLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD40 PEG units>500<20[20]
BRD41-2 PEG units>5000<10[20]
BRD44-5 PEG units<500>80[20]
ERα12 atoms~500~75[6][21]
ERα16 atoms (optimal)<100>90[6][21]
TBK1< 12 atomsNo Degradation-[2]
TBK121 atoms (optimal)396[2]

Note: Data is compiled from multiple sources and represents general trends. Optimal linker length is target-dependent.

Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity
ADC TargetPayloadLinkerIC₅₀ (nM)Reference
HER2MMAENo PEG~1.0[22][23]
HER2MMAE4 kDa PEG~4.5[22][23]
HER2MMAE10 kDa PEG~22[22][23]
GenericHydrophobic DrugShort PEG (e.g., PEG3)May be higher[7]
GenericHydrophobic DrugLong PEGMay be lower[7]

Note: IC₅₀ values are highly dependent on the cell line, payload, and antibody. Longer PEG chains can sometimes reduce in vitro potency but may be compensated by improved in vivo efficacy.[7][22]

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs and ADCs using this compound. These may require optimization for specific molecules.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step amide coupling strategy.

Workflow for PROTAC Synthesis

PROTAC_synthesis_workflow start This compound + Amine-Ligand 1 step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 intermediate1 Boc-Linker-Ligand 1 step1->intermediate1 step2 Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 H2N-Linker-Ligand 1 step2->intermediate2 step3 Amide Coupling with Carboxy-Ligand 2 intermediate2->step3 final_protac Final PROTAC (Ligand 2-Linker-Ligand 1) step3->final_protac purification Purification (e.g., HPLC) final_protac->purification

General workflow for PROTAC synthesis.

Step A: Coupling of the First Ligand

  • Dissolve this compound (1.0 eq), an amine-containing ligand (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.[20][24]

  • Add a non-nucleophilic base like DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 4-12 hours.[25]

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the Boc-protected linker-ligand conjugate by column chromatography.[26]

Step B: Boc Deprotection

  • Dissolve the purified conjugate from Step A in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[20][24]

  • Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[26]

Step C: Coupling of the Second Ligand

  • Dissolve the deprotected intermediate from Step B and a carboxylic acid-containing second ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0-4.0 eq).[25]

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.[25]

Protocol 2: Synthesis of an ADC using this compound

This protocol describes the conjugation of a drug-linker complex to an antibody.

Workflow for ADC Synthesis

ADC_synthesis_workflow start This compound + Amine-Drug step1 Amide Coupling start->step1 intermediate1 Boc-Linker-Drug step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 H2N-Linker-Drug step2->intermediate2 step3 Activation of Linker's Carboxylic Acid (EDC/NHS) activated_complex NHS-ester-Linker-Drug step4 Conjugation to Antibody (Lysine residues) final_adc Antibody-Drug Conjugate (ADC) purification Purification (e.g., SEC) Boc_linker This compound step3_alt Boc-Linker-NHS-ester Boc_linker->step3_alt Activation (EDC/NHS) step4_alt Boc-Linker-Drug step3_alt->step4_alt Conjugation to Amine-Drug step2_alt H2N-Linker-Drug step4_alt->step2_alt Boc Deprotection step5_alt Final ADC step2_alt->step5_alt Conjugation to Antibody purification_alt purification_alt step5_alt->purification_alt Purification Boc_linker2 This compound deprotection Boc Deprotection Boc_linker2->deprotection amine_linker H2N-PEG3-CH2COOH deprotection->amine_linker drug_coupling Couple to Activated Drug amine_linker->drug_coupling drug_linker Drug-Linker drug_coupling->drug_linker linker_activation Activate Carboxylic Acid (EDC/NHS) drug_linker->linker_activation activated_drug_linker Activated Drug-Linker linker_activation->activated_drug_linker antibody_conjugation Conjugate to Antibody activated_drug_linker->antibody_conjugation final_adc2 Final ADC antibody_conjugation->final_adc2 purification2 Purification final_adc2->purification2

A common workflow for ADC synthesis.

Step A: Synthesis of the Drug-Linker Complex

  • First, deprotect the Boc group of this compound as described in Protocol 1, Step B, to yield H₂N-PEG3-CH2COOH.[10][27]

  • Activate the carboxylic acid group of a cytotoxic payload using a coupling reagent like EDC/NHS.[27]

  • React the activated payload with the deprotected linker (H₂N-PEG3-CH2COOH) to form the drug-linker conjugate.

  • Purify the drug-linker complex using reverse-phase HPLC.[10][27]

Step B: Conjugation to the Antibody

  • Activate the terminal carboxylic acid of the purified drug-linker complex using EDC and N-hydroxysulfosuccinimide (sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).[9]

  • Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Add the activated drug-linker solution to the antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).[9]

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding a buffer containing a primary amine, such as Tris buffer.[28]

  • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[27]

Conclusion

This compound has established itself as a fundamental tool in the construction of sophisticated biomedical agents. Its defined length, hydrophilicity, and orthogonal reactive groups provide a high degree of control in the synthesis of PROTACs, ADCs, and other bioconjugates. The continued application of this versatile linker will undoubtedly contribute to the advancement of targeted therapeutics and personalized medicine.

References

The Strategic Role of Boc-NH-PEG3-CH2COOH in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the choice of ligands dictates the target specificity, the linker plays a pivotal, and often underestimated, role in the overall potency, selectivity, and pharmacokinetic properties of the PROTAC.[1]

The linker is not merely a passive spacer but an active contributor to the molecule's biological activity. Its length, composition, and rigidity are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

Among the various classes of linkers, polyethylene glycol (PEG) linkers have gained prominence in PROTAC design. PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. Furthermore, the defined and tunable length of PEG chains allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.

This technical guide focuses on the role and application of a specific PEG linker, Boc-NH-PEG3-CH2COOH , in the development of potent and effective PROTACs.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a three-unit polyethylene glycol chain. This structure provides several key advantages for PROTAC synthesis:

  • Orthogonal Reactivity: The Boc-protected amine and the carboxylic acid provide two distinct reactive handles that can be addressed sequentially. The carboxylic acid can be coupled to an amine-containing ligand (either for the POI or the E3 ligase) using standard amide bond formation chemistry. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand. This controlled, stepwise synthesis minimizes the formation of undesired side products.

  • Hydrophilicity and Solubility: The PEG3 chain imparts hydrophilicity to the linker, which can improve the aqueous solubility of the final PROTAC molecule. This is a critical property, as many POI and E3 ligase ligands are hydrophobic, and poor solubility can hinder biological evaluation and limit bioavailability.

  • Flexibility and Optimal Ternary Complex Formation: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase. The length of the PEG3 chain provides a specific spatial separation between the two ligands, which can be critical for achieving optimal geometry for ubiquitination.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 462100-06-7
Molecular Formula C13H25NO7
Molecular Weight 307.34 g/mol
Appearance Colorless to light yellow oil or semi-solid
Purity ≥95%
Solubility Soluble in DMSO, DMF, and other organic solvents

Application in PROTAC Development: A Case Study of MEK Degraders

The utility of a PEG3 linker, structurally analogous to this compound, has been demonstrated in the development of PROTACs targeting the degradation of mitogen-activated protein kinase (MEK). In a study by Vollmer et al. (2020), a series of MEK PROTACs were synthesized based on an allosteric MEK inhibitor.[2] The study highlights how the linker plays a crucial role in the degradation of MEK1.[2]

Quantitative Data: MEK1 Degradation in A375 Cells

The following table summarizes the MEK1 degradation data for a PROTAC synthesized with a PEG3 linker, demonstrating the linker's role in enabling potent protein degradation. The data represents the percentage of MEK1 degradation in A375 cells after treatment with the PROTAC at two different concentrations.

CompoundLinker% MEK1 Degradation at 1 µM% MEK1 Degradation at 10 µM
MEK PROTAC PEG349%75%
Data is derived from the supporting information of Vollmer S, et al. J Med Chem. 2020 Jan 9;63(1):157-162.[2]

This data clearly indicates that the PROTAC incorporating the PEG3 linker effectively induces the degradation of MEK1 in a concentration-dependent manner.

Experimental Protocols

The synthesis of a PROTAC using this compound and its subsequent biological evaluation involves a series of well-defined experimental procedures. The following protocols are representative methodologies.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step process for the synthesis of a PROTAC, involving an initial amide coupling followed by Boc deprotection and a second amide coupling.

Step 1: Amide Coupling of this compound to the First Ligand (Ligand-NH2)

  • Reaction Setup: In a round-bottom flask, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Boc-protected Ligand-Linker conjugate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected Ligand-Linker conjugate (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

Step 3: Amide Coupling to the Second Ligand (Ligand-COOH)

  • Reaction Setup: In a separate flask, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the deprotected Ligand-Linker amine from Step 2 (as a solution in DMF) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol describes a standard Western blot procedure to quantify the degradation of the target protein.

  • Cell Treatment: Seed cells (e.g., A375) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MEK1) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Ligand 1 (Amine) - Ligand 2 (Acid) step1 Step 1: Amide Coupling (Ligand 1 + Boc-Linker) start->step1 intermediate1 Intermediate: Boc-Linker-Ligand 1 step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate: Amine-Linker-Ligand 1 step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + Ligand 2) intermediate2->step3 purification Purification (HPLC) step3->purification final_product Final PROTAC Molecule purification->final_product

Caption: A general workflow for the synthesis of a PROTAC molecule.

Logical Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Seeding & Treatment (Varying PROTAC concentrations) lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: - Densitometry - Normalization - % Degradation Calculation detection->analysis

Caption: The experimental workflow for assessing protein degradation via Western blot.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule, while the PEG3 chain imparts favorable physicochemical properties such as increased solubility and flexibility. The successful application of a PEG3 linker in the development of MEK-degrading PROTACs underscores its utility in facilitating potent and specific protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing this and similar PEG-based linkers, thereby empowering researchers in the ongoing quest for new therapeutics targeting previously "undruggable" proteins.

References

The Strategic Integration of Boc-NH-PEG3-CH2COOH in Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the heterobifunctional linker, Boc-NH-PEG3-CH2COOH, and its application in the design and synthesis of antibody-drug conjugates (ADCs). As a critical component that bridges the monoclonal antibody (mAb) to the cytotoxic payload, the linker's properties are paramount to the overall efficacy, stability, and pharmacokinetic profile of the ADC.[][2] This document details the linker's chemical characteristics, provides representative experimental protocols for its use in ADC development, presents quantitative data on the impact of PEGylation, and visualizes key workflows and mechanisms.

Introduction: The Pivotal Role of Linkers in ADC Design

Antibody-drug conjugates are a highly promising class of targeted cancer therapies that unite the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic drug.[3][4] This synergy allows for the direct delivery of the payload to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.[][3] The linker is a central element in ADC architecture, influencing its stability in circulation, the efficiency of payload release, and overall solubility.[][6]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to impart favorable physicochemical properties.[7][8] The inclusion of a PEG spacer, such as the triethylene glycol unit in this compound, enhances the hydrophilicity of the ADC. This is particularly crucial when working with hydrophobic payloads, as it helps to mitigate aggregation, improve solubility, and can prolong the ADC's circulation half-life by increasing its hydrodynamic radius.[7][9]

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other. This configuration allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with nucleophilic residues on the antibody, most commonly the ε-amino groups of lysine, while the Boc-protected amine serves as a latent attachment point for the cytotoxic payload after a deprotection step.[][11]

Core Characteristics of this compound

The molecular structure and properties of this compound are well-defined, making it a reliable component for reproducible ADC synthesis.

PropertyValueSource(s)
Synonyms Boc-PEG3-acid, Boc-N-amido-PEG3-acetic acid[12][13]
CAS Number 462100-06-7[12][14][15][16]
Molecular Formula C13H25NO7[12][14][15][16]
Molecular Weight 307.34 g/mol [12][14][15][16]
Appearance Colorless to light yellow viscous liquid[12][14]
Functional Group 1 Boc-protected amine (-NH-Boc)[17]
Functional Group 2 Carboxylic acid (-COOH)[17]
Spacer Triethylene glycol (PEG3)[14]

Impact of PEG Linkers on ADC Properties

The incorporation of PEG linkers, like the PEG3 moiety in this compound, has a measurable impact on the performance of an ADC. The following table summarizes these effects based on data from ADCs constructed with various PEG linkers.

ParameterEffect of PEGylationRationaleSource(s)
Solubility IncreasedThe hydrophilic PEG chain counteracts the hydrophobicity of the payload and antibody, forming a "hydration shell".[6][7][8]
Aggregation ReducedIncreased solubility and steric hindrance from the PEG chain prevent non-specific protein-protein interactions.[6][7]
Pharmacokinetics (PK) Extended Half-LifeThe increased hydrodynamic volume of the ADC slows renal clearance.[][6][7][18]
Immunogenicity Potentially ReducedThe PEG chain can mask immunogenic epitopes on the antibody or payload.[][8]
Drug-to-Antibody Ratio (DAR) Higher DAR PossibleImproved solubility allows for the attachment of more, often hydrophobic, drug molecules without causing aggregation.[8][19]
Systemic Stability EnhancedThe flexible PEG chain can form a protective layer, reducing non-specific interactions with blood components.[6]

Experimental Protocols for ADC Synthesis and Characterization

The following sections provide detailed, representative methodologies for the synthesis and characterization of an ADC using this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers and may require optimization for specific antibody-payload combinations.[11][20][21]

Stage 1: Conjugation of Linker to Antibody

This protocol describes the activation of the linker's carboxylic acid and its subsequent conjugation to lysine residues on the monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting or Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0). Adjust the concentration to 5-10 mg/mL.[21][22]

  • Linker Activation:

    • In a separate, dry microfuge tube, dissolve this compound (10-fold molar excess over the antibody) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents relative to the linker) and NHS (1.5 equivalents relative to the linker).[23]

    • Vortex briefly and allow the reaction to proceed for 15-30 minutes at room temperature to form the Boc-NH-PEG3-CH2-CO-NHS ester. This activated linker should be used immediately.[11][21]

  • Conjugation Reaction:

    • Slowly add the activated linker solution to the antibody solution while gently stirring. The final concentration of organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[22]

    • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.[22]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to cap any unreacted NHS esters. Incubate for 30 minutes at room temperature.[24]

  • Purification: Purify the antibody-linker conjugate (mAb-PEG3-NH-Boc) from excess reagents using a desalting or SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[23][25]

Stage 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the terminal amine for payload conjugation.

Materials:

  • Purified mAb-PEG3-NH-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilization (Optional): If the conjugate is in an aqueous buffer, it can be lyophilized to dryness.

  • Deprotection Reaction:

    • Dissolve the conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).[22][23]

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction for completeness using LC-MS to confirm the mass change corresponding to Boc group removal.[22][23]

  • Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or via rotary evaporation.[23]

  • Purification and Buffer Exchange: Immediately redissolve the deprotected antibody-linker conjugate (mAb-PEG3-NH2) and purify it using a desalting or SEC column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4). This removes residual acid and prepares the conjugate for payload attachment.

Stage 3: Payload Conjugation

This protocol describes the attachment of a pre-activated cytotoxic payload to the newly exposed amine on the antibody-linker conjugate.

Materials:

  • Purified mAb-PEG3-NH2 conjugate

  • Cytotoxic payload with an amine-reactive group (e.g., NHS ester)

  • Anhydrous DMSO

  • Quenching reagent (e.g., glycine)

  • SEC column for final purification

Procedure:

  • Payload Preparation: Dissolve the activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.[25]

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the activated payload solution to the deprotected antibody-linker conjugate.[25]

    • Ensure the final DMSO concentration remains below 10% (v/v).[25]

    • Incubate for 1-4 hours at room temperature with gentle mixing.[25]

  • Quenching: Add a quenching reagent to consume any unreacted payload.

  • Final ADC Purification: Purify the final ADC from excess payload and other small molecules using an SEC column equilibrated with the final formulation buffer (e.g., PBS).[23]

Stage 4: ADC Characterization

After synthesis, the ADC must be thoroughly characterized to ensure quality and consistency.

Methods:

  • Size-Exclusion Chromatography (SEC): Used to determine the level of aggregation and fragmentation in the final ADC product. The analysis is performed under non-denaturing conditions.[26]

  • Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • Mass Spectrometry (MS): Native SEC-MS can be used to confirm the molecular weight of the intact ADC and its different drug-loaded forms, providing an accurate average DAR.[27] LC-MS/MS peptide mapping is used to identify the specific lysine residues that were conjugated.[27]

Visualization of Workflows and Mechanisms

Diagrams generated using Graphviz DOT language illustrate key processes in ADC development and function.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Linker Conjugation cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Payload Conjugation mAb Monoclonal Antibody (mAb) conjugation1 Conjugate to mAb Lysines mAb->conjugation1 linker Boc-NH-PEG3-COOH activation Activate Linker (EDC/NHS) linker->activation activation->conjugation1 mAb_linker_Boc mAb-Linker-Boc conjugation1->mAb_linker_Boc deprotection Boc Deprotection (TFA) mAb_linker_Boc->deprotection mAb_linker_NH2 mAb-Linker-NH2 deprotection->mAb_linker_NH2 conjugation2 Conjugate Payload to Linker mAb_linker_NH2->conjugation2 payload Activated Payload payload->conjugation2 final_ADC Final ADC conjugation2->final_ADC

Caption: Sequential workflow for ADC synthesis using a Boc-protected PEG linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis / Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.[][3][28]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[29]

Conclusion and Future Perspectives

This compound represents a versatile and valuable tool in the ADC development toolkit. Its defined structure, combined with the beneficial properties of the PEG spacer, allows for the creation of more soluble, stable, and potentially less immunogenic ADCs.[][7] The orthogonal protection strategy afforded by the Boc group enables a controlled and stepwise synthesis, which is crucial for producing homogenous and well-characterized bioconjugates.

Future advancements will likely focus on further optimizing the length and architecture of PEG linkers for specific antibody-payload pairs to fine-tune the pharmacokinetic and therapeutic properties of ADCs. As our understanding of the interplay between linker chemistry and ADC performance grows, linkers like this compound will continue to be essential components in the engineering of next-generation targeted cancer therapies.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Function of PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a pivotal technology, enabling the creation of novel molecular entities with enhanced efficacy and targeted action. At the heart of many successful bioconjugates lies a critical component: the polyethylene glycol (PEG) spacer. This in-depth technical guide provides a comprehensive exploration of the multifaceted functions of PEG spacers in bioconjugation, offering insights into their impact on the physicochemical properties, pharmacokinetics, and biological activity of conjugated molecules. Supported by quantitative data, detailed experimental protocols, and visual diagrams, this guide serves as a vital resource for professionals engaged in the design and development of next-generation bioconjugates.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] When used as a spacer or linker in bioconjugation, PEG imparts a range of beneficial properties to the resulting conjugate. The primary functions of PEG spacers include:

  • Enhanced Solubility and Stability: Many therapeutic payloads, particularly small molecule drugs, are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic nature of PEG spacers significantly increases the overall water solubility of the bioconjugate, preventing aggregation and improving stability.[3][4]

  • Prolonged Circulation Half-Life: The attachment of PEG chains increases the hydrodynamic radius of the bioconjugate.[2][5] This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream and allowing for less frequent dosing.[6][]

  • Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the bioconjugate.[5] This shield can mask immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of an immune response.[8]

  • Minimized Steric Hindrance: PEG spacers provide a flexible extension between the conjugated molecules, which can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site.[1][9]

  • Tunable Properties: PEG spacers are available in various lengths and architectures (linear or branched), allowing for the fine-tuning of the bioconjugate's properties to achieve the desired therapeutic outcome. The length of the PEG spacer is a critical parameter that can be optimized for specific applications.[1][10]

Data Presentation: The Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of bioconjugates. The following tables summarize key data from various studies, providing a comparative analysis of PEGylated versus non-PEGylated molecules and the effect of different PEG spacer lengths.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics [11]

PEG Linker Length (Number of PEG units)Tumor Growth Inhibition (%)Plasma Exposure (AUC)Tumor to Plasma Exposure Ratio
0 (Non-PEGylated)11%BaselineBaseline
235-45%Increased vs. Non-PEGylatedLower
435-45%Increased vs. Non-PEGylatedLower
875-85%Significantly IncreasedHigher

Table 2: Influence of PEG Spacer Length on Binding Affinity [9]

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
Non-PEGylated-1.2 ± 0.1
Mini-PEGPEG20.8 ± 0.1
Mini-PEGPEG41.0 ± 0.2
Mini-PEGPEG81.5 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[9]

Table 3: Pharmacokinetics of PEGylated vs. Non-PEGylated Proteins [6]

ProteinParameterNon-PEGylatedPEGylatedFold Change
Interferon α-2aAbsorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x
Interferon α-2bSerum Half-life4 hours40 hours (20 kDa linear PEG)10x
UricaseIn vivo Half-life (rats)~2 hours22.8 hours (di-PEGylated)~11.4x
ProticlesBlood Concentration (% ID/g) 1h post-injection0.06 ± 0.010.23 ± 0.013.8x Increase

Table 4: Impact of PEG Spacer Length on PROTAC Degradation Efficiency [12]

PROTAC LinkerPEG LengthDC50 (nM)Dmax (%)
Alkyl Chain05075
PEG Linker41590
PEG Linker85>95
PEG Linker122585

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts, workflows, and signaling pathways related to the function of PEG spacers in bioconjugation.

Core Advantages of PEG Spacers cluster_properties Enhanced Physicochemical Properties cluster_pharma Improved Pharmacokinetics cluster_bio Modulated Biological Activity PEG_Spacer PEG Spacer in Bioconjugate Solubility Increased Solubility PEG_Spacer->Solubility Hydrophilic Nature Stability Improved Stability PEG_Spacer->Stability Prevents Aggregation HalfLife Prolonged Circulation Half-Life PEG_Spacer->HalfLife Increased Hydrodynamic Radius Immunogenicity Reduced Immunogenicity PEG_Spacer->Immunogenicity 'Stealth' Effect StericHindrance Minimized Steric Hindrance PEG_Spacer->StericHindrance Flexible Spacer Clearance Reduced Renal Clearance HalfLife->Clearance

Core advantages of PEG spacers in bioconjugation.

Workflow for ADC Synthesis using a Heterobifunctional PEG Spacer cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Drug-Linker Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Thiol-Maleimide Coupling (pH 6.5-7.5) Reduced_Ab->Conjugation Drug Cytotoxic Drug (with amine group) Drug_Linker Maleimide-PEG-Drug Construct Drug->Drug_Linker Linker NHS-PEG-Maleimide Linker Linker->Drug_Linker Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification ADC Purified ADC Purification->ADC Analysis Characterization (DAR, etc.) ADC->Analysis

Workflow for ADC synthesis with a PEG spacer.

PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (Target Binder - PEG Spacer - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following are protocols for key experiments involving PEG spacers.

Protocol 1: Conjugation of a Maleimide-PEG-Linker to a Reduced Antibody[1][13]

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to the thiol groups of a reduced antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEGn-linker solution in a compatible solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Desalting column (e.g., Zeba Spin)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a degassed, amine-free buffer.

    • Add a 2.0 to 3.0 molar excess of TCEP per antibody to partially reduce the interchain disulfide bonds.

    • Incubate the reaction mixture at room temperature (20-37°C) for 1 to 3 hours with gentle mixing.[13]

    • Immediately before conjugation, remove the excess TCEP using a desalting column, exchanging the antibody into fresh, degassed conjugation buffer.[13]

  • Conjugation:

    • Add the Maleimide-PEG-linker solution to the reduced antibody solution. A molar excess of 4 to 6 equivalents of the drug-linker per antibody is a typical starting point.[13]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody stability.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching:

    • Stop the reaction by adding a quenching reagent like N-acetyl cysteine to a final concentration several-fold higher than the initial maleimide concentration.[13]

  • Purification:

    • Purify the resulting bioconjugate using a Size Exclusion Chromatography (SEC) column to remove unreacted linker, payload, and any aggregated protein.[11]

Protocol 2: Purification of Bioconjugates using Size Exclusion Chromatography (SEC)[14][15]

SEC separates molecules based on their size and is a standard method for purifying bioconjugates.

Materials:

  • SEC column with an appropriate molecular weight exclusion limit

  • Chromatography system (e.g., HPLC or FPLC)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Crude bioconjugate sample

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved. The mobile phase should be filtered and degassed.[14]

  • Sample Preparation:

    • Centrifuge the crude bioconjugate sample to remove any precipitates.

    • Filter the sample through a 0.22 µm filter.[14]

  • Injection and Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the sample with the mobile phase at a constant flow rate. Larger molecules (aggregates and the desired conjugate) will elute before smaller molecules (unreacted linker and payload).

  • Fraction Collection and Analysis:

    • Collect fractions as the components elute from the column.

    • Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein and a wavelength specific to the payload) to identify the fractions containing the purified bioconjugate.

    • Pool the desired fractions for further characterization.

Protocol 3: Determination of Binding Affinity using a Competitive Binding Assay[9]

This assay measures the ability of a PEGylated ligand to compete with a known labeled ligand for binding to a receptor, thereby determining its binding affinity (IC50 or Kd).

Materials:

  • Cells or cell membranes expressing the target receptor

  • A radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG spacer lengths

  • Assay buffer

  • Filtration apparatus or a plate reader capable of detecting the label

Procedure:

  • Incubation:

    • In a multi-well plate, incubate a fixed concentration of the labeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled PEGylated ligands.

    • Include control wells with no competitor (for maximum binding) and a large excess of unlabeled non-PEGylated ligand (for non-specific binding).

  • Equilibration:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium. This time should be determined empirically.

  • Separation of Bound and Free Ligand:

    • For radiolabeled ligands, rapidly filter the contents of each well through a filter membrane that retains the receptor-ligand complex and wash to remove unbound ligand.

    • For fluorescently labeled ligands, the measurement may be performed directly in the plate if the signal of the bound ligand can be distinguished from the free ligand.

  • Quantification:

    • Measure the amount of labeled ligand bound to the receptor in each well using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Conclusion

PEG spacers are an indispensable tool in the field of bioconjugation, offering a versatile means to significantly improve the therapeutic potential of a wide range of molecules.[2] A thorough understanding of their fundamental properties, the quantitative effects of their incorporation, and the detailed methodologies for their use is paramount for the successful design and development of novel bioconjugates. The strategic application of PEGylation, with careful consideration of spacer length and architecture, will continue to be a key driver of innovation in medicine and biotechnology.

References

The Chemistry of Control: A Technical Guide to Boc Protection and Deprotection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a variety of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the principles governing Boc protection and deprotection, offering detailed experimental protocols and quantitative data to inform synthetic strategy and execution.

Core Principles of the Boc Group

The Boc group serves to temporarily render an amine nucleophile inert by converting it into a carbamate. This masking strategy prevents unwanted side reactions during subsequent synthetic transformations. The utility of the Boc group is defined by its predictable stability and selective lability, a concept known as orthogonality. It is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it compatible with other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1]

The Mechanism of Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas.[2] While the reaction can proceed without a base, the inclusion of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the liberated proton and drive the reaction to completion.

Mechanism of N-Boc protection using Boc anhydride.
The Mechanism of Deprotection

The removal of the Boc group is characteristically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3] The liberated amine is then protonated by the excess acid to form the corresponding salt.[3]

It is noteworthy that kinetic studies have revealed that the deprotection of Boc-protected amines can exhibit a second-order rate dependence on the concentration of acids like HCl.[4][5] This is rationalized by a mechanism involving a rapid equilibrium protonation of the Boc group, followed by a rate-limiting, general acid-catalyzed fragmentation of the protonated species.[5]

Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data for Comparison

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, reagents, temperature, and reaction time. The following tables summarize typical reaction conditions and outcomes.

Table 1: N-Boc Protection of Various Amines

Amine SubstrateReagentBaseSolventTemp. (°C)TimeYield (%)Reference
Aniline(Boc)₂O-Water:Acetone (9.5:0.5)RT10 min95[6]
Benzylamine(Boc)₂O-Water:Acetone (9.5:0.5)RT8 min98[6]
L-Phenylalanine methyl ester(Boc)₂O-Water:Acetone (9.5:0.5)RT5 min96[6]
1,2,3,6-Tetrahydropyridine(Boc)₂ONaHCO₃DichloromethaneRTOvernight89[7]

Table 2: Comparison of N-Boc Deprotection Methods

SubstrateReagent(s)Solvent(s)Temp. (°C)TimeYield (%)AdvantagesDisadvantagesReference
N-Boc-hydrazoneTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - RT0.5 - 2 h90-99Fast, efficient, and widely applicable.Harsh conditions can cleave other acid-labile groups.[8]
N-Boc-hydrazoneHydrochloric Acid (HCl)Dioxane, Ethyl Acetate0 - RT1 - 4 h85-98Cost-effective and readily available.Can be corrosive; dioxane is a hazardous solvent.[8]
N-Boc-hydrazoneBoiling WaterWater10010 - 15 min90-97Neutral, environmentally friendly, and fast.High temperature can be detrimental to sensitive molecules.[8]
N-Boc-anilineTrifluoroethanol (TFE)TFE24030 min93Thermolytic, avoids strong acids.High temperature required.[9]
N-Boc-imidazoleTrifluoroethanol (TFE)TFE12030 min100Highly efficient for certain heterocycles.Substrate dependent.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine

This protocol describes a general method for the protection of a primary or secondary amine using Boc anhydride in a water-acetone medium.[6]

Materials:

  • Amine (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol, 218 mg)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Stir the mixture at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate (1 mmol) to the solution.

  • Add dichloromethane (5 mL) and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection (Solution-Phase)

This protocol outlines a standard procedure for the removal of a Boc group from an amine in solution using trifluoroacetic acid.[10][11]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA is typically between 20-50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[10]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the deprotection of the N-terminal Boc group of a peptide attached to a solid support.[12]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Suspend the peptide-resin in a 50% (v/v) solution of TFA in DCM, using approximately 1 mL of the solution per gram of resin.

  • Agitate the suspension at room temperature for 5 minutes.

  • Filter the resin.

  • Resuspend the resin in a fresh 50% (v/v) TFA/DCM solution.

  • Agitate for an additional 15 minutes at room temperature.

  • Filter the resin and wash three times with DCM.

  • To neutralize the resulting trifluoroacetate salt, wash the resin three times with a 5% (v/v) solution of DIPEA in DCM.

  • The deprotected peptide-resin is now ready for the next coupling step.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Boc Protection

Boc_Protection_Workflow start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine add_boc2o Add (Boc)₂O dissolve_amine->add_boc2o stir Stir at RT add_boc2o->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (if needed) concentrate->purify end End purify->end

A typical experimental workflow for N-Boc protection.
Experimental Workflow for Boc Deprotection (Solution-Phase)

Boc_Deprotection_Workflow start Start dissolve_substrate Dissolve Boc-Amine in DCM start->dissolve_substrate cool Cool to 0 °C dissolve_substrate->cool add_tfa Add TFA cool->add_tfa react Stir at RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract and Dry neutralize->extract final_concentrate Concentrate extract->final_concentrate end End final_concentrate->end

A typical experimental workflow for TFA-mediated Boc removal.
Orthogonal Protection Strategy in Peptide Synthesis

Orthogonal_Protection Peptide Fmoc-NH-CHR(PG)-CO-Resin Deprotect_Fmoc Deprotect Fmoc Group Peptide->Deprotect_Fmoc Base (e.g., Piperidine) Deprotect_Boc_Side_Chain Deprotect Side Chain (e.g., Boc) Peptide->Deprotect_Boc_Side_Chain Acid (e.g., TFA) Final_Cleavage Final Cleavage from Resin Peptide->Final_Cleavage Strong Acid (e.g., HF) Couple Couple Next Amino Acid Deprotect_Fmoc->Couple Couple->Peptide Repeat Cycle Deprotect_Boc_Side_Chain->Final_Cleavage

Orthogonal deprotection of Fmoc and Boc groups.

References

Methodological & Application

Standard Protocol for Bioconjugation with Boc-NH-PEG3-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation for the covalent modification of proteins, peptides, and other biomolecules. This linker features a terminal carboxylic acid (-COOH) and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NH-Boc), separated by a three-unit polyethylene glycol (PEG) spacer. This structure offers a strategic advantage for the controlled, sequential synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2]

The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties. The terminal carboxylic acid can be activated to react with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds. The Boc protecting group provides an orthogonal handle; it remains stable during the initial conjugation and can be subsequently removed under acidic conditions to reveal a primary amine for further modification.[1][3] This allows for a precise, stepwise approach to constructing well-defined bioconjugates.

These application notes provide a comprehensive guide to the standard protocols for using this compound, including detailed experimental procedures, data presentation, and troubleshooting.

Data Presentation

The successful synthesis and characterization of a bioconjugate using this compound relies on understanding the key parameters of each reaction step. The following tables provide a summary of typical reaction conditions and expected outcomes.

Table 1: Key Properties and Reaction Conditions for this compound

Property Value / Condition Notes
Molecular Formula C13H25NO7 [4]
Molecular Weight 307.34 g/mol [4]
Storage Conditions -20°C, desiccated [1]
Solubility Soluble in DMSO, DMF, DCM
Boc Deprotection 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reaction is typically complete within 30-120 minutes at room temperature.[5]
Carboxyl Activation EDC/NHS in MES or PBS buffer Activation is most efficient at pH 4.5-6.0.[6]

| Amine Coupling | pH 7.2 - 8.5 | Reaction of the activated NHS ester with primary amines.[6] |

Table 2: Comparative Overview of Carboxyl Activation Methods

Activation Chemistry Target Functional Group Typical Conjugation Efficiency (%) Key Advantages Key Disadvantages
EDC/NHS Carboxylic Acid 40-60% Widely used, well-established chemistry. NHS-ester intermediate is susceptible to hydrolysis, potentially leading to lower yields.[7]
HATU Carboxylic Acid >90% (in organic solvents) High efficiency, rapid activation. Requires anhydrous conditions and an organic base (e.g., DIPEA).

| PyBOP | Carboxylic Acid | High | Efficient activation, often used in peptide synthesis. | Requires anhydrous conditions and an organic base. |

Note: Conjugation efficiencies are illustrative and can vary significantly based on the specific biomolecule, buffer conditions, and reaction scale.

Table 3: Typical Characterization Results for a PEGylated Antibody

Analytical Method Expected Result Purpose
SDS-PAGE Increase in molecular weight compared to the unconjugated antibody. Confirmation of successful conjugation.
SEC-HPLC Shift to a shorter retention time; assessment of purity and aggregation. Quantifies the purity of the conjugate and detects potential aggregates.[5]
HIC-HPLC Separation of species with different degrees of PEGylation. Can be used to determine the drug-to-antibody ratio (DAR).[8]
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirmation of the final conjugate's molecular weight. Provides an accurate mass measurement to confirm the number of attached linkers.[5]

| UV-Vis Spectroscopy | Used to determine protein concentration. | Can also be used to calculate the degree of labeling if the attached molecule has a unique absorbance.[5] |

Experimental Protocols

The following protocols provide a step-by-step guide for a typical bioconjugation workflow using this compound. This process involves three main stages:

  • Activation of the Carboxylic Acid Group: The carboxyl group of the linker is activated to make it reactive towards primary amines.

  • Conjugation to the Biomolecule: The activated linker is reacted with the amine-containing biomolecule (e.g., a protein).

  • Boc Deprotection (Optional): The Boc protecting group is removed to expose a primary amine for subsequent conjugation steps.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Deprotection & Purification A This compound B Add EDC/NHS in Activation Buffer (pH 4.5-6.0) A->B C Activated Boc-NH-PEG3-NHS Ester B->C E React with Activated Linker C->E D Amine-containing Biomolecule in Coupling Buffer (pH 7.2-8.5) D->E F Boc-Protected Bioconjugate G Add TFA/DCM F->G H Deprotected Bioconjugate G->H I Purification (SEC/IEX/HIC) H->I J Final Characterized Conjugate I->J

Caption: General workflow for bioconjugation using this compound.

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the activation of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or high-purity water.

  • Dissolve Linker: Dissolve this compound in a minimal amount of DMF or DMSO before diluting with the Activation Buffer.

  • Activation Reaction:

    • Add a 1.5 to 2-fold molar excess of EDC to the linker solution.

    • Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The activated linker should be used immediately for the best results.

Protocol 2: Conjugation to an Amine-Containing Protein

This protocol details the reaction of the activated Boc-NH-PEG3-NHS ester with a protein.

Materials:

  • Activated Boc-NH-PEG3-NHS ester solution (from Protocol 1)

  • Protein solution (in an amine-free buffer, e.g., PBS)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Procedure:

  • Prepare Protein: Ensure the protein is in the appropriate Coupling Buffer at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines (e.g., Tris), it must be exchanged with the Coupling Buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling, but a 10- to 50-fold molar excess is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to react with and deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess linker and reaction byproducts using an appropriate method such as SEC, which separates molecules based on size.[5][9]

Protocol 3: Boc Deprotection of the Bioconjugate

This optional protocol is for workflows requiring a subsequent conjugation step at the newly exposed amine.

Materials:

  • Purified and lyophilized Boc-protected bioconjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas source

  • Rotary evaporator

Procedure:

  • Dissolve Conjugate: Resuspend the lyophilized Boc-protected conjugate in anhydrous DCM under an inert atmosphere.

  • Deprotection Reaction:

    • Prepare a solution of 20-50% TFA in DCM (v/v).

    • Add the TFA solution to the dissolved conjugate and stir at room temperature.[10][11]

    • The reaction is typically complete within 30-60 minutes. Monitor the reaction if possible (e.g., using LC-MS on a small aliquot if the molecule is stable enough).

  • Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator or a gentle stream of nitrogen. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

  • Neutralization (Optional): If necessary, the resulting amine-TFA salt can be neutralized to the free amine. This typically involves dissolving the residue in an organic solvent and washing with a mild base like saturated sodium bicarbonate solution.

Signaling Pathways and Logical Relationships

While the this compound linker itself is not part of a biological signaling pathway, it is a critical component in the construction of molecules like PROTACs, which are designed to manipulate these pathways. A PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary links E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation results in

Caption: Role of a linker in PROTAC-mediated protein degradation.

In this context, the this compound linker serves as the backbone of the PROTAC, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase. The flexibility and length of the PEG spacer are critical for enabling the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[1]

Troubleshooting

Table 4: Common Issues and Solutions in Bioconjugation

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The activated linker is not used immediately or is exposed to moisture. Use the activated linker immediately. Ensure all solvents and reagents are anhydrous for the activation step.[6]
Suboptimal pH: Incorrect pH for activation or coupling steps. Ensure the activation buffer pH is 4.5-6.0 and the coupling buffer pH is 7.2-8.5.[6]
Insufficient Molar Excess: The ratio of linker to biomolecule is too low. Increase the molar excess of the activated linker in the conjugation step.
Protein Precipitation / Aggregation High concentration of organic solvent: Too much DMSO or DMF from the linker stock solution was added. Keep the final concentration of the organic solvent below 10% of the total reaction volume.[6]
Protein instability: The protein is not stable under the reaction conditions (pH, temperature). Perform a buffer screen to find optimal stability conditions for the protein before conjugation.
Heterogeneous Product Multiple reactive sites: The protein has multiple surface lysines, leading to a mixture of species with varying degrees of labeling. Reduce the molar ratio of the linker to the protein. Consider site-specific conjugation strategies if a homogeneous product is required.[6]

| Incomplete Boc Deprotection | Insufficient acid or reaction time: The deprotection reaction did not go to completion. | Increase the concentration of TFA (e.g., to 50%) or extend the reaction time. Monitor completion by LC-MS if possible. |

References

Application Notes and Protocols for the Activation of the Carboxyl Group of Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the activation of the terminal carboxyl group of Boc-NH-PEG3-CH2COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is a cornerstone of bioconjugation, enabling the covalent attachment of the PEG linker to primary amine-containing molecules such as proteins, peptides, and antibodies.[1][2][3] The resulting activated NHS ester is a stable intermediate that readily reacts with primary amines to form a stable amide bond.[3][4]

The this compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 3-unit polyethylene glycol (PEG) spacer.[5] The PEG spacer enhances solubility and reduces steric hindrance, while the orthogonal protecting groups (Boc and COOH) allow for a stepwise and controlled conjugation strategy.[6][7] Subsequent removal of the acid-labile Boc protecting group reveals a primary amine for further functionalization.[1][6]

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[3][4][8]

  • Formation of the NHS Ester and Subsequent Amide Bond: To enhance stability, particularly in aqueous solutions, NHS is added. NHS rapidly converts the O-acylisourea intermediate into a more stable NHS ester.[3][4] This NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of NHS.[3][4]

Quantitative Data and Reaction Parameters

The following table summarizes key quantitative parameters for the EDC/NHS activation of carboxylic acids and the subsequent conjugation to primary amines.

ParameterRecommended RangeOptimal ValueNotes
Activation Step
pH4.5 - 7.2[8][9]4.5 - 6.0[4]EDC/NHS activation is most efficient in a slightly acidic to neutral pH range.[8]
EDC Molar Excess1.5 to 10-fold[2][8]1.5 to 2-fold[1]EDC is susceptible to hydrolysis; use fresh solutions.[2]
NHS/Sulfo-NHS Molar Excess1.2 to 10-fold[2][3]1.2 to 2-fold[1][8]Sulfo-NHS can be used as a water-soluble alternative to NHS to improve the stability of the activated intermediate.[2]
Activation Time15 - 60 minutes[2][8][10]15 - 30 minutes[8][10]Longer reaction times may lead to the hydrolysis of the NHS ester.[2]
TemperatureRoom TemperatureRoom Temperature
Conjugation Step
pH7.0 - 8.5[8]7.2 - 7.5[9][10]The reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH.[8]
Conjugation Time1 - 4 hours (RT) or 12-16 hours (4°C)[2]2 hours (RT)[2][10]Longer incubation at 4°C can improve yield and reduce protein degradation.[2]
Temperature4°C to Room TemperatureRoom Temperature
Expected Yield 60-85%[6][10]>85%Yields can vary depending on the specific amine-containing molecule and reaction conditions.

Experimental Protocol: Activation of this compound

This protocol describes the activation of the terminal carboxyl group of this compound using EDC and NHS to form an amine-reactive NHS ester.

Materials Required:
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[10]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[10]

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine solution)[10]

  • Amine-containing molecule

Procedure:
  • Reagent Preparation:

    • Allow this compound, EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.[1][2]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS or Sulfo-NHS in the Activation Buffer.[2][10]

  • Activation of this compound:

    • In a reaction vial, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.[1]

    • Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS to the reaction mixture.[1][8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[8][10]

  • Conjugation to an Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[1]

    • Immediately add the freshly activated Boc-NH-PEG3-NHS ester solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8][11]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution (e.g., hydroxylamine, Tris, or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS-esters.[6][10]

    • Incubate for 15-30 minutes at room temperature.[6][10]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[6][10]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation to Amine cluster_final Quenching & Purification A Equilibrate Reagents to RT B Prepare this compound Stock Solution (DMF/DMSO) A->B C Prepare Fresh EDC/NHS Stock Solutions (Activation Buffer) A->C D Dissolve this compound in Activation Buffer E Add EDC (1.5-2x excess) D->E F Add NHS (1.5-2x excess) E->F G Incubate 15-30 min at RT F->G I Add Activated PEG-NHS Ester to Amine Solution G->I Immediate Use H Prepare Amine-Molecule in Coupling Buffer (pH 7.2-7.5) H->I J Incubate 2-4h at RT or overnight at 4°C K Add Quenching Solution (e.g., Tris, Glycine) J->K L Incubate 15-30 min at RT K->L M Purify Conjugate (e.g., SEC, Dialysis) L->M

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the realm of bioconjugation, peptide synthesis, and drug delivery systems.[1] Its popularity is due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of Boc-protected amines due to its high efficiency and volatility, which simplifies the isolation of the final product.[1][2]

This document provides detailed application notes and a comprehensive protocol for the deprotection of Boc-protected polyethylene glycol (PEG) linkers to yield the corresponding amine-TFA salt, a critical intermediate for the functionalization and conjugation of biomolecules. The resulting amine-terminated PEG linker is a versatile building block for attaching molecules to proteins, peptides, or other surfaces.[1]

Reaction Mechanism

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the ammonium salt.[2][3]

Experimental Protocols

Materials
  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)[1]

  • Toluene (optional, for co-evaporation)[4][5]

  • Diethyl ether (optional, for precipitation)[4][6]

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional neutralization)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol for TFA-Mediated Boc Deprotection of a PEG Linker
  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4][7]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4][6]

  • TFA Addition: Slowly add TFA to the cooled and stirring solution to a final concentration of 20-50% (v/v).[1][4] For example, to 10 mL of the substrate solution, add 10 mL of TFA for a 50% TFA/DCM solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.[1][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed, which typically takes 1-2 hours.[4][7] The deprotected amine product will be more polar and have a lower Rf value on TLC.[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.[1][4]

    • To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).[5][6]

  • Product Isolation: The resulting product, the TFA salt of the deprotected amine (e.g., H₂N-PEG-COOH·TFA), will likely be a viscous oil or a solid.[1] Dry the product under a high vacuum to remove any remaining solvent.[1] The product can often be used directly in subsequent reactions as the TFA salt.[1][6]

Optional Neutralization to Obtain the Free Amine
  • Dissolve the crude TFA salt in a minimal amount of water or a suitable organic solvent.[1]

  • Slowly add a mild base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.[1][4]

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).[1]

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[4][6]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, solvent, reaction time, and temperature. The following tables summarize common conditions and potential side reactions.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentration (v/v)SolventTypical TimeTemperatureTypical Yield
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.>95% (often quantitative)[4]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.Variable[2]

Table 2: Common Scavengers to Prevent Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Traps the reactive tert-butyl cation, preventing alkylation of nucleophilic residues.[2][8]
Water2.5 - 5%Acts as a carbocation scavenger.[2]
Thioanisole5%Scavenges carbocations and protects methionine residues.[2][9]
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects cysteine residues.[2][9]

Visualizations

Boc Deprotection Reaction Scheme

BocPEG Boc-NH-PEG-R AminePEG H3N+-PEG-R  TFA- BocPEG->AminePEG DCM, 0°C to RT TFA + TFA CO2 + CO2 AminePEG->CO2 Isobutylene + Isobutylene CO2->Isobutylene

Caption: General reaction scheme for the TFA-mediated Boc deprotection of a PEG linker.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_optional Optional Neutralization dissolve Dissolve Boc-PEG in anhydrous DCM (0.1-0.2 M) cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa stir Stir and warm to RT (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with toluene (3x) concentrate->coevaporate dry Dry under high vacuum coevaporate->dry product Product: Amine-PEG·TFA Salt dry->product neutralize Neutralize with NaHCO3 product->neutralize Optional extract Extract with organic solvent neutralize->extract dry_org Dry organic layer extract->dry_org free_amine Product: Free Amine-PEG dry_org->free_amine

Caption: Step-by-step experimental workflow for the Boc deprotection of PEG linkers.

Troubleshooting

Issue 1: Incomplete Boc Deprotection

  • Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting material (Boc-protected linker) after the reaction.[8]

  • Possible Causes & Solutions:

    • Insufficient Acid Strength/Concentration: Increase the TFA concentration (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[8]

    • Inadequate Reaction Time/Temperature: Extend the reaction time and monitor progress. While most deprotections are complete at room temperature, some substrates may require longer times.[8][9]

    • Poor Solubility: Ensure the Boc-protected compound is fully dissolved in the reaction solvent. DCM is a common and effective choice.[8]

Issue 2: Unexpected Side Products

  • Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of the target molecule plus 56 Da.[8]

  • Possible Cause: tert-butylation of a nucleophilic residue (e.g., tryptophan, methionine, cysteine, tyrosine) by the tert-butyl cation generated during Boc deprotection.[8][9]

  • Solution: Use scavengers in the deprotection reaction to trap the reactive tert-butyl cation.[8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2][9]

References

Application Notes and Protocols for PROTAC Synthesis Using a Boc-NH-PEG3-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the versatile Boc-NH-PEG3-CH2COOH linker. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component influencing the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[]

The this compound linker offers a modular approach to PROTAC synthesis. The polyethylene glycol (PEG) component enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[6][7] The terminal carboxylic acid and the Boc-protected amine allow for sequential and controlled conjugation to the POI and E3 ligase ligands.[8]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[9][10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically involves a two-step sequential coupling strategy. The following protocols assume the use of a POI ligand with a free amine group (POI-NH2) and an E3 ligase ligand with a free amine group (E3-NH2). The order of coupling can be reversed depending on the specific chemistry of the ligands.

Protocol 1: Coupling of this compound to the E3 Ligase Ligand

This protocol describes the amide bond formation between the carboxylic acid of the linker and an amine on the E3 ligase ligand.

Materials:

  • This compound

  • E3 Ligase Ligand-NH2 (e.g., a derivative of pomalidomide or VHL ligand)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the E3 Ligase Ligand-NH2 (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Boc-NH-PEG3-E3 Ligase) by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal a free amine for the second coupling reaction.

Materials:

  • Boc-NH-PEG3-E3 Ligase intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified Boc-NH-PEG3-E3 Ligase intermediate in DCM (approximately 10 mL per 100 mg of intermediate).

  • Add TFA (20-30% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected intermediate (NH2-PEG3-E3 Ligase). This product is often used in the next step without further purification.

Protocol 3: Coupling of the POI Ligand to the Linker-E3 Ligase Intermediate

This protocol describes the final amide coupling step to form the complete PROTAC molecule. This assumes the POI ligand has a carboxylic acid handle (POI-COOH).

Materials:

  • NH2-PEG3-E3 Ligase intermediate

  • POI Ligand-COOH

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • In a clean, dry round-bottom flask, dissolve the POI Ligand-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature to activate the acid.

  • Add a solution of the NH2-PEG3-E3 Ligase intermediate (1.2 equivalents) in anhydrous DMF to the activated POI ligand.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and filter if a precipitate forms.

  • Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA or formic acid.[11]

  • Collect the fractions containing the pure PROTAC and lyophilize to dryness.

  • Characterize the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).[11]

Synthetic Workflow Visualization

The overall synthetic strategy is a modular, step-wise process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Step1 Step 1: Amide Coupling (HATU, DIPEA) Linker->Step1 E3_Ligand E3 Ligand-NH2 E3_Ligand->Step1 Intermediate1 Boc-NH-PEG3-E3 Ligand Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 NH2-PEG3-E3 Ligand Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 POI_Ligand POI Ligand-COOH POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) using Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Boc-NH-PEG3-CH2COOH. This linker features a Boc-protected amine and a terminal carboxylic acid, connected by a three-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile.[1][2][3][] The terminal functional groups allow for a controlled, sequential conjugation strategy.

Principle of the Method

The synthesis of an ADC with this compound is a multi-step process that involves the following key stages:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to enable conjugation to the cytotoxic payload.[1][3]

  • Payload Conjugation: The deprotected linker is conjugated to the cytotoxic payload. This typically involves the formation of a stable amide bond.

  • Linker-Payload Activation: The carboxylic acid moiety of the linker-payload construct is activated to make it reactive towards primary amines, such as the lysine residues on the surface of a monoclonal antibody (mAb).[2]

  • Antibody Conjugation: The activated linker-payload is then conjugated to the mAb.[2]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated materials and is then thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro efficacy.[1][2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the linker to expose the primary amine for payload conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in a small amount of DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker, NH2-PEG3-CH2COOH.

Protocol 2: Conjugation of the Deprotected Linker to a Payload

This protocol outlines the conjugation of the deprotected linker to a payload containing a carboxylic acid group, forming a stable amide bond.

Materials:

  • Deprotected linker (NH2-PEG3-CH2COOH)

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the payload in anhydrous DMF or DCM.

  • Add a slight excess (e.g., 1.1 equivalents) of DCC or EDC to the solution to activate the carboxylic acid. Stir at room temperature for 1-2 hours.

  • Add the deprotected linker (e.g., 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the linker-payload conjugate by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Activation of the Linker-Payload and Conjugation to the Antibody

This protocol describes the activation of the terminal carboxylic acid on the linker-payload construct and its subsequent conjugation to the lysine residues of the antibody.

Materials:

  • Linker-payload construct

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., anhydrous DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.[2]

  • Linker-Payload Activation: Dissolve the linker-payload conjugate in the activation buffer. Add a 10-20 fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[3]

  • Conjugation: Immediately add the activated linker-payload solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR and should be optimized (a starting point could be a 5-10 fold molar excess).[3] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.[2]

  • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.[1]

  • Quenching: Quench the reaction by adding an excess of the quenching solution to react with any unreacted linker-payload.[1]

  • Purification: Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other reaction components.[1]

ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality and understand its biological properties.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody can be determined by various methods.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or deglycosylated ADC can provide a precise determination of the DAR.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation and fragmentation of the ADC.[5]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity and purity of the ADC.

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using in vitro cell-based assays.

Protocol: MTT Assay

  • Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[3]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.[1]

  • Treat the cells with the different concentrations of the test articles and incubate for a specified period (e.g., 72-96 hours).[1][3]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Solubilize the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm).[3]

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Representative ADC Characterization Data

ParameterADC Batch 1ADC Batch 2Control (Unconjugated mAb)
Average DAR (by HIC) 3.84.1N/A
Monomer Purity (by SEC) >98%>97%>99%
Aggregation (by SEC) <2%<3%<1%
Endotoxin Level (EU/mg) <0.5<0.5<0.5

Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ Values)

CompoundTarget-Positive Cell Line (e.g., BT-474)Target-Negative Cell Line (e.g., MCF-7)
ADC 1.5 nM>1000 nM
Free Payload 0.1 nM0.2 nM
Unconjugated mAb >1000 nM>1000 nM

Visualizations

Diagrams illustrating workflows and mechanisms are essential for understanding the process.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Purification & Characterization This compound This compound Deprotection Deprotection This compound->Deprotection NH2-PEG3-CH2COOH NH2-PEG3-CH2COOH Deprotection->NH2-PEG3-CH2COOH Payload_Conjugation Payload_Conjugation NH2-PEG3-CH2COOH->Payload_Conjugation Payload Payload Payload->Payload_Conjugation Linker-Payload Linker-Payload Payload_Conjugation->Linker-Payload Activation Activation Linker-Payload->Activation Activated_Linker_Payload Activated_Linker_Payload Activation->Activated_Linker_Payload Conjugation Conjugation Activated_Linker_Payload->Conjugation Antibody Antibody Antibody->Conjugation Crude_ADC Crude_ADC Conjugation->Crude_ADC Purification Purification Crude_ADC->Purification Purified_ADC Purified_ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization Final_ADC Final_ADC Characterization->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action ADC ADC Target_Cell Target_Cell ADC->Target_Cell 1. Binding to Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload_Release Lysosome->Payload_Release 4. Antibody Degradation Apoptosis Apoptosis Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a non-cleavable ADC.

References

Application Notes and Protocols for Peptide Modification using Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved aqueous solubility, increased in vivo stability by providing protection from proteolytic degradation, extended circulation half-life through reduced renal clearance, and decreased immunogenicity.[1][2]

Boc-NH-PEG3-CH2COOH is a heterobifunctional linker ideal for peptide modification. It features a carboxylic acid group for covalent attachment to primary amines (such as the N-terminus or the ε-amine of lysine residues) on a peptide, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group can be deprotected under acidic conditions to reveal a free amine, allowing for subsequent conjugation of other molecules like targeting ligands, imaging agents, or for the synthesis of complex structures such as PROTACs (Proteolysis Targeting Chimeras).[3][4] The short, discrete PEG3 spacer enhances the hydrophilicity of the resulting conjugate.[5]

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide modification.

Key Applications

  • Peptide PEGylation: To improve the solubility, stability, and in vivo half-life of therapeutic peptides.[1]

  • Linker for PROTACs: Serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[4]

  • Drug Delivery: Facilitates the development of targeted drug delivery systems.[6]

  • Surface Modification: Can be used to functionalize surfaces with peptides for various biomedical applications.

Chemical and Physical Properties

PropertyValue
Chemical Name Boc-11-amino-3,6,9-trioxaundecanoic acid
Synonyms Boc-NH-PEG3-AA, t-boc-N-amido-PEG3-acetic acid
Molecular Formula C₁₃H₂₅NO₇
Molecular Weight 307.34 g/mol
Appearance Colorless to light yellow liquid or solid
Storage Conditions Store at -20°C for long-term stability.

Data sourced from product information sheets.[7]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Conjugation

This protocol describes the covalent attachment of this compound to a primary amine on a purified peptide in solution. The process involves a two-step, one-pot reaction where the carboxylic acid of the PEG linker is first activated using carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which then reacts with the peptide.

Workflow for Solution-Phase Peptide Conjugation

G reagent_prep Reagent Preparation (Peptide, Linker, Buffers) activation Activation of This compound (EDC/NHS, pH 5.0-6.0) reagent_prep->activation conjugation Conjugation to Peptide (pH 7.2-8.0) activation->conjugation quench Quench Reaction conjugation->quench purification Purification (RP-HPLC) quench->purification characterization Characterization (MS, HPLC) purification->characterization deprotection Optional: Boc Deprotection (TFA/DCM) characterization->deprotection

Caption: General workflow for solution-phase peptide PEGylation.

Materials and Reagents:

  • Peptide with at least one primary amine

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[8]

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

  • Characterization Instruments: Mass Spectrometer (MS), Analytical HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]

    • Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).

  • Activation of this compound:

    • In a reaction vessel, combine the dissolved this compound with EDC and NHS. A recommended molar ratio is 1:1.5:3 (PEG Linker:EDC:NHS).[8]

    • The reaction is typically performed in Activation Buffer.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[8]

  • Conjugation to the Peptide:

    • Add the freshly activated PEG-NHS ester solution to the dissolved peptide solution. A 10- to 20-fold molar excess of the activated PEG linker over the peptide is recommended to drive the reaction to completion.[8]

    • Ensure the pH of the final reaction mixture is between 7.2 and 8.0.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The lower temperature is recommended for sensitive peptides.[8]

  • Quenching the Reaction:

    • To stop the conjugation and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • Purify the crude reaction mixture using RP-HPLC.

    • Column: C18 column suitable for peptide separations.[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

    • Gradient: A linear gradient, for example from 5% to 95% Mobile Phase B over 30-60 minutes, should be optimized based on the hydrophobicity of the peptide.[9]

    • Collect fractions corresponding to the desired PEGylated peptide peak, which will typically elute earlier than the unmodified peptide due to the hydrophilic PEG chain.

  • Characterization and Storage:

    • Confirm the identity of the purified product by mass spectrometry (verifying the mass increase corresponding to the addition of the this compound moiety).

    • Assess purity using analytical RP-HPLC (>95% is desirable).[8]

    • Lyophilize the pure fractions and store at -20°C or -80°C.

Protocol 2: On-Resin Peptide Modification (Solid-Phase)

This protocol describes the incorporation of the this compound linker onto a peptide while it is still attached to the solid-phase resin. This is typically done after the full peptide sequence has been assembled using Fmoc-based chemistry.

Workflow for On-Resin Peptide Modification

G spps Assemble Peptide on Resin (Fmoc-SPPS) fmoc_deprotect Final Fmoc Deprotection (Piperidine/DMF) spps->fmoc_deprotect linker_coupling Couple Linker to N-terminus of Peptide-Resin fmoc_deprotect->linker_coupling linker_activation Activate PEG Linker (HATU/DIPEA) linker_activation->linker_coupling wash Wash Resin linker_coupling->wash cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) wash->cleavage purification Purification & Characterization (RP-HPLC, MS) cleavage->purification

Caption: Workflow for solid-phase peptide PEGylation.

Materials and Reagents:

  • Fully assembled peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[10]

  • Cold diethyl ether

Procedure:

  • Peptide-Resin Preparation:

    • Ensure the peptide has been fully synthesized on the resin using standard Fmoc-SPPS.

    • Perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF to expose the free amine.[10]

    • Thoroughly wash the resin with DMF and DCM.[10]

  • Linker Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HATU (1.95 equivalents), in DMF.[10]

    • Add DIPEA (4-6 equivalents) to the solution to activate the carboxylic acid.[10]

    • Immediately add the activated linker solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[10]

    • Monitor reaction completion using a qualitative method (e.g., Kaiser test to check for free primary amines).

  • Washing:

    • After complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents.[10]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the dried resin.[10]

    • Allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PEGylated peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using RP-HPLC as described in Protocol 1, Step 5.

Protocol 3: Boc-Group Deprotection for Further Conjugation

This protocol is for removing the Boc protecting group from the PEGylated peptide to reveal a primary amine, which can be used for subsequent labeling or conjugation.

Materials and Reagents:

  • Purified, lyophilized Boc-protected PEGylated peptide

  • Cleavage Cocktail: 50-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[9]

  • Cold diethyl ether

  • Dry nitrogen or argon gas

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected PEGylated peptide in the TFA/DCM cleavage cocktail.

    • Incubate the reaction mixture at room temperature for 1-2 hours.[9]

  • Precipitation and Washing:

    • Add the reaction mixture dropwise into a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.[9]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA.[9]

  • Drying and Storage:

    • Dry the deprotected peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The resulting peptide-NH2-PEG3-linker is now ready for further conjugation. Store at -20°C or -80°C.

Quantitative Data Summary

Successful conjugation depends on optimizing reaction parameters. The following table provides typical starting points and expected outcomes for the solution-phase conjugation of this compound to a model peptide.

ParameterRecommended Condition/ValuePurpose/Comment
Molar Ratios
PEG : EDC : NHS1 : 1.5 : 3Ensures efficient activation of the PEG carboxyl group.[8]
Activated PEG : Peptide10:1 to 20:1Molar excess of the PEG linker drives the reaction towards completion.[8]
Reaction Conditions
Activation Buffer0.1 M MES, pH 5.0-6.0Optimal pH for the EDC/NHS activation reaction.[8]
Activation Time15-30 minutes at RTSufficient time for NHS-ester formation.[8]
Conjugation Buffer0.1 M Phosphate Buffer (PBS), pH 7.2-8.0Optimal pH for the reaction between the NHS ester and primary amines.[8]
Conjugation Time2-4 hours at RT, or overnight at 4°CLonger incubation may be needed for less reactive amines or sensitive peptides.[8]
Expected Outcomes
Post-Purification Yield30-60%Highly dependent on peptide sequence, scale, and purification method.[8]
Post-Purification Purity>95%As determined by analytical RP-HPLC.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield 1. Inactive coupling reagents (EDC/NHS).2. Suboptimal pH.3. Presence of competing nucleophiles (e.g., Tris buffer) during conjugation.1. Use fresh, properly stored reagents.2. Ensure activation is at pH 5-6 and conjugation is at pH 7.2-8.3. Use non-nucleophilic buffers like PBS or HEPES for conjugation.
Multiple PEGylation Products Peptide contains multiple reactive amines (e.g., several Lys residues).Control stoichiometry by reducing the molar excess of the PEG linker. For site-specific modification, consider protecting lysine side chains or using enzymatic ligation methods.
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase reaction time to 60 minutes or use a higher concentration of TFA (e.g., 95%). Ensure anhydrous conditions.

References

Protocol for Surface Functionalization with Boc-NH-PEG3-CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization with polyethylene glycol (PEG) linkers is a cornerstone technique in bioconjugation and materials science, pivotal for enhancing the biocompatibility and functionality of various substrates. The heterobifunctional linker, Boc-NH-PEG3-CH2COOH, offers a versatile platform for the controlled and sequential immobilization of biomolecules. Its structure comprises a terminal carboxylic acid (-COOH) group for initial surface attachment and a tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc) group.

This configuration enables a strategic two-step functionalization process. First, the carboxylic acid is activated to form a stable amide bond with amine-functionalized surfaces. The PEG3 spacer provides a hydrophilic and flexible bridge, which is known to reduce non-specific protein adsorption. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine. This newly available amine serves as a reactive handle for the covalent attachment of a wide array of molecules, such as targeting ligands, therapeutic agents, or diagnostic probes.[1] This methodical approach is invaluable in the development of targeted drug delivery systems, biosensors, and advanced biomaterials.[1]

Core Applications

  • Drug Delivery: Modification of nanoparticles to improve their pharmacokinetic profiles and for the subsequent attachment of targeting moieties.[1][2]

  • Biosensor Development: Immobilization of capture probes like antibodies or nucleic acids onto sensor surfaces while minimizing non-specific binding.[1]

  • Bioconjugation: Stepwise assembly of complex bioconjugates by attaching different molecules to a surface in a controlled manner.[1]

  • Nanotechnology: Surface engineering of quantum dots, magnetic beads, and other nanomaterials to enhance their stability and functionality in biological environments.[1]

  • Tissue Engineering: Modification of scaffold surfaces to improve biocompatibility and to promote specific interactions with cells.[1]

Experimental Protocols

This section details the sequential protocols for the covalent attachment of this compound to an amine-functionalized surface, followed by the deprotection of the Boc group to expose a reactive primary amine.

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface

This protocol utilizes the robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of the linker for efficient coupling to surface amines.[2][3]

Materials:

  • This compound

  • Amine-functionalized substrate (e.g., nanoparticles, silicon wafers, microplates)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[3][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST) and Deionized (DI) water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas for drying

Procedure:

  • Preparation of Linker Solution: Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).[1] Dilute the stock solution to the desired final concentration (e.g., 1-10 mg/mL) in Activation Buffer.[1]

  • Activation of Carboxylic Acid:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[2][3]

    • Add the EDC and NHS solutions to the linker solution. A typical molar excess is 2-5 fold of each reagent over the PEG linker.[1]

    • Incubate for 15-30 minutes at room temperature with gentle agitation to form the NHS-ester activated linker.[2][6]

  • Coupling to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate 2-3 times with Coupling Buffer to remove any storage buffers.[1]

    • For planar surfaces, immerse the substrate in the activated linker solution. For nanoparticles, add the activated linker solution to a suspension of the nanoparticles in Coupling Buffer.[1]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching and Washing:

    • Remove the substrate from the reaction solution (or pellet the nanoparticles via centrifugation).

    • Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.[1]

    • Wash the functionalized surface extensively with PBST and then DI water to remove unreacted reagents and byproducts.[1]

    • Dry the surface under a stream of nitrogen.[1]

Protocol 2: Boc Deprotection to Expose the Terminal Amine

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) to generate a free primary amine on the surface, ready for subsequent conjugation.[1][7]

Materials:

  • Boc-protected PEGylated substrate from Protocol 1

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM)[7][8]

  • Neutralization Buffer: PBS (pH 7.4) or a buffer containing a mild base (e.g., 5% DIPEA in DMF)[1]

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized (DI) water

  • Nitrogen gas for drying

Procedure:

  • Deprotection Reaction:

    • Immerse the dry Boc-protected PEGylated surface in the Deprotection Solution.[1]

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[1][8]

  • Washing and Neutralization:

    • Remove the substrate from the Deprotection Solution.

    • Wash the surface thoroughly with DCM to remove TFA and cleaved tert-butyl byproducts.[1]

    • Subsequently, wash with methanol and then DI water.[1]

    • Neutralize any residual acid by immersing the substrate in Neutralization Buffer for 5-10 minutes.[1]

    • Wash the surface again extensively with DI water.[1]

  • Drying: Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for further functionalization.[1]

Data Presentation

The following table summarizes key quantitative parameters for the surface functionalization protocol.

ParameterValue/RangeStageNotes
EDC Concentration 2-10 mMImmobilizationA molar excess relative to the carboxyl groups is often used.[3]
NHS/Sulfo-NHS Conc. 5-10 mMImmobilizationA higher molar ratio of NHS:EDC can improve efficiency.[3]
Activation pH 4.5 - 6.0ImmobilizationUse a non-amine, non-carboxylate buffer like MES.[3]
Coupling pH 7.2 - 8.5ImmobilizationUse a non-amine buffer like PBS. The primary amine should be unprotonated.[3][9]
Activation Time 15 - 30 minutesImmobilizationAt room temperature.[2][3]
Coupling Time 2 hours - overnightImmobilizationCan be performed at room temperature or 4°C.[4]
TFA Concentration 20-50% (v/v) in DCMBoc DeprotectionEnsure adequate acid strength for complete deprotection.[9]
Deprotection Time 30 - 120 minutesBoc DeprotectionMonitor reaction to ensure completion.[7][8]
Boc Protection Yield >95%Boc ProtectionOften quantitative under optimal conditions.[7]
Boc Deprotection Yield >95%Boc DeprotectionTypically high with strong acid treatment.[7]

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in the protocols.

G cluster_0 Protocol 1: Linker Immobilization cluster_1 Protocol 2: Boc Deprotection start Amine-Functionalized Surface coupling Coupling Reaction Coupling Buffer (pH 7.2-8.0) start->coupling linker This compound reagents EDC / NHS Activation Buffer (pH 4.5-6.0) linker->reagents activated_linker Activated Boc-NH-PEG3-CH2-CO-NHS reagents->activated_linker Activation (15-30 min) activated_linker->coupling boc_surface Boc-Protected PEGylated Surface coupling->boc_surface Immobilization (2-4h or overnight) boc_surface2 Boc-Protected PEGylated Surface deprotect_reagent TFA in DCM deprotection Deprotection Reaction deprotect_reagent->deprotection Deprotection (30-60 min) amine_surface Amine-Functionalized PEGylated Surface deprotection->amine_surface boc_surface2->deprotection

Caption: Workflow for surface functionalization with this compound.

Caption: Chemical pathway of surface functionalization and deprotection.

References

Application of Boc-NH-PEG3-CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Boc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker, characterized by a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, is connected by a three-unit polyethylene glycol (PEG) chain. This distinct architecture allows for a modular and sequential approach to bioconjugation, making it a valuable tool in the synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles.[1][2]

The Boc protecting group offers a stable shield for the amine functionality, preventing non-specific reactions during the initial conjugation steps. It can be readily and selectively removed under mild acidic conditions, revealing a primary amine for subsequent coupling reactions. The carboxylic acid terminus provides a reactive handle for forming stable amide bonds with amine-containing molecules, including targeting ligands, drugs, or surface-modified nanoparticles. The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.[2]

Core Applications

The primary application of this compound in targeted drug delivery is in the role of a flexible linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG3 chain providing the necessary spatial orientation for the formation of a productive ternary complex.[1][3][4]

While less common than in PROTAC synthesis, this linker can also be adapted for the development of ADCs and the surface modification of nanoparticles for targeted delivery. In ADC construction, it can be used to conjugate a cytotoxic payload to an antibody. For nanoparticle systems, the carboxylic acid can be coupled to amine groups on the nanoparticle surface, and after Boc deprotection, the exposed amine can be used to attach targeting moieties.

Data Presentation

The following tables summarize quantitative data from a study by Vollmer et al. (2020) on the development of MEK-targeting PROTACs, where this compound was utilized as a component of the linker.

Table 1: In Vitro Efficacy of MEK PROTAC (Compound 3) [4]

ParameterCell LineValue
pIC₅₀ (MEK1 Degradation) A3757.0
Effect on ERK1/2 Phosphorylation A375Inhibition
Antiproliferative Activity A375Strong Inhibition

Table 2: Time-Dependent Effects of MEK PROTAC (Compound 3) at 10 µM in A375 Cells [4]

Incubation TimeEffect
5 hoursSignificant degradation of MEK1 and ERK1/2
8 hoursComplete inhibition of MEK1 and ERK1/2
0-72 hoursAntiproliferative activity observed

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., MEK1) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Boc_Linker This compound Activated_Linker Activated Linker (EDC/NHS) Boc_Linker->Activated_Linker 1. Activation Amine_Ligand Amine-containing Ligand (e.g., VHL ligand) Boc_Conjugate Boc-Protected Conjugate Amine_Ligand->Boc_Conjugate Activated_Linker->Boc_Conjugate 2. Coupling Deprotected_Conjugate Deprotected Amine Conjugate Boc_Conjugate->Deprotected_Conjugate 3. Boc Deprotection (TFA) Final_PROTAC Final PROTAC Deprotected_Conjugate->Final_PROTAC 4. Coupling Carboxy_Ligand Carboxy-containing Ligand (e.g., MEK inhibitor) Carboxy_Ligand->Final_PROTAC Cell_Culture Cancer Cell Culture (e.g., A375) Final_PROTAC->Cell_Culture Treatment Western_Blot Western Blot Analysis (MEK Degradation) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay

Caption: General experimental workflow for PROTAC synthesis and in vitro evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC by first coupling this compound to an amine-containing ligand, followed by deprotection and coupling to a carboxylic acid-containing ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., VHL ligand)

  • Carboxylic acid-containing target protein ligand (e.g., MEK inhibitor)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Coupling to Amine-Containing Ligand: a. In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the ligand solution. c. Add the activated this compound solution to the ligand solution. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the Boc-protected conjugate by preparative HPLC.

  • Boc Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add TFA (20-50% v/v in DCM) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Neutralize the residue with saturated sodium bicarbonate solution and extract with DCM. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine conjugate.

  • Coupling to Carboxylic Acid-Containing Ligand: a. Activate the carboxylic acid of the target protein ligand using EDC/NHS as described in step 1. b. Couple the activated ligand to the deprotected amine conjugate as described in step 2. c. Purify the final PROTAC by preparative HPLC and characterize by mass spectrometry.

Protocol 2: Western Blot for MEK Degradation

This protocol describes the evaluation of MEK protein degradation in A375 cells treated with a MEK-targeting PROTAC.

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MEK PROTAC (synthesized in Protocol 1)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed A375 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the MEK PROTAC (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 16 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and add ECL substrate.

  • Data Analysis: a. Visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities and normalize the levels of MEK1/2, p-ERK1/2, and ERK1/2 to the loading control (GAPDH).

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is for assessing the antiproliferative effect of the MEK PROTAC on A375 cells.

Materials:

  • A375 cells

  • Complete cell culture medium

  • MEK PROTAC

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Cell Treatment: a. Treat the cells with a serial dilution of the MEK PROTAC or DMSO for a specified period (e.g., 72 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO-treated control cells. b. Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value.

References

Troubleshooting & Optimization

How to troubleshoot low yield in Boc-NH-PEG3-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG3-CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound conjugation reaction?

The conjugation of this compound to a primary amine-containing molecule is typically a two-step process. First, the terminal carboxylic acid group (-COOH) of the PEG linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This activation step forms a more stable, amine-reactive NHS ester.[1] Subsequently, this activated PEG linker reacts with a primary amine (-NH2) on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.[2] The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker can be removed later under acidic conditions to expose a primary amine for further modification.[3]

Q2: My conjugation yield is consistently low. What are the most common causes?

Low conjugation yield is a frequent issue that can stem from several factors:

  • Suboptimal pH: The two key steps of the reaction, carboxyl activation and amine coupling, have different optimal pH ranges.[4]

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.[5]

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH, which competes with the desired amine reaction.[2][6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated PEG linker.[6][7]

  • Inadequate Molar Ratio of Reagents: An insufficient excess of the PEG linker or coupling agents can lead to an incomplete reaction.

  • Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, slowing down the reaction.[8]

Q3: What are the optimal pH conditions for this conjugation?

For optimal efficiency, a two-step pH process is recommended:

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid on this compound with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[4] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[4]

  • Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[4] At this pH, the primary amine is deprotonated and more nucleophilic.[4] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate buffer at pH 8.0-8.5.[1]

Q4: How should I properly store and handle this compound and the coupling reagents?

Proper storage and handling are critical for maintaining reagent activity:

  • This compound: Should be stored at -20°C in a dry environment.[9][10]

  • EDC and NHS: These reagents are sensitive to moisture and should be stored in a desiccator at -20°C.[5] It is advisable to warm the vials to room temperature before opening to prevent condensation.[11][12] For best results, use freshly opened or aliquoted reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC or NHS Use fresh, high-purity EDC and NHS. Store reagents properly under desiccated conditions.[5] Consider purchasing pre-activated NHS esters of the PEG linker if you continue to face issues with the activation step.
Suboptimal pH Verify the pH of your activation and coupling buffers. Implement a two-step pH protocol: activate at pH 4.5-6.0 and then adjust the pH to 7.2-8.5 for the coupling reaction.[4]
Hydrolysis of Activated NHS Ester Perform the coupling step immediately after the activation step.[8] While a higher pH favors the amine reaction, it also accelerates hydrolysis; a compromise pH of 7.2-7.5 is often a good starting point.[2]
Presence of Competing Nucleophiles in Buffers Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles.[6][7] Use buffers like MES for activation and PBS or HEPES for coupling.
Insufficient Molar Excess of Reagents Increase the molar ratio of this compound to your target molecule. A starting point is often a 5- to 20-fold molar excess of the PEG linker.[13] Also, ensure a molar excess of EDC and NHS (e.g., 2- to 10-fold over the PEG linker) is used.[2]
Precipitation During Reaction Protein Aggregation A change in pH or the addition of organic solvent (from the PEG stock) can cause protein precipitation.[2] Ensure your protein is soluble and stable in the chosen reaction buffers. Keep the final concentration of organic solvents like DMSO or DMF low (typically <10%).
Low Solubility of PEG Linker Ensure the this compound is fully dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[14]
Difficulty in Purifying the Final Conjugate Presence of Unreacted PEG Linker and Byproducts Optimize the reaction to drive it to completion, which will simplify purification. Common purification methods for PEGylated products include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion Exchange Chromatography (IEX).[15][] The choice of method depends on the properties of your target molecule.[15]
Formation of N-acylurea Side Product This irreversible side reaction can occur when the O-acylisourea intermediate rearranges.[17] The addition of NHS helps to minimize this by rapidly forming a more stable NHS ester.[18] Ensure an adequate amount of NHS is used.

Quantitative Data Summary

The following table provides recommended starting parameters for your conjugation reaction. These may need to be optimized for your specific application.

Parameter Recommended Range/Value Notes
Activation pH 4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[4]
Coupling pH 7.0 - 8.5Ensures the primary amine on the target molecule is deprotonated and nucleophilic.[4]
Molar Ratio (EDC:PEG Linker) 2:1 to 10:1A molar excess helps to drive the activation reaction.[2]
Molar Ratio (NHS:PEG Linker) 2:1 to 5:1Stabilizes the activated intermediate and improves efficiency.[2]
Molar Ratio (PEG Linker:Target Molecule) 5:1 to 50:1Highly dependent on the number of available amines on the target and the desired degree of PEGylation. Requires empirical optimization.[1]
Activation Reaction Time 15 - 30 minutes at room temperatureThe activation step is generally rapid.[2]
Coupling Reaction Time 2 hours at room temperature or overnight at 4°CLonger reaction times may be needed for sterically hindered sites. Lower temperatures can help maintain the stability of sensitive biomolecules.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general procedure and may require optimization.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 5-fold molar excess of EDC stock solution and a 5-fold molar excess of Sulfo-NHS stock solution relative to the PEG linker.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated PEG solution to your protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • The molar ratio of the PEG linker to the protein should be optimized based on your desired degree of PEGylation (a 20-fold molar excess is a common starting point).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]

Visualizations

G start Low Conjugation Yield q1 Are EDC and NHS reagents fresh and stored properly? start->q1 s1 Use fresh reagents. Store desiccated at -20°C. q1->s1 No q2 Is the reaction pH optimized? q1->q2 Yes s1->q2 s2 Implement two-step pH: Activation at pH 4.5-6.0 Coupling at pH 7.2-8.5 q2->s2 No q3 Are buffers free of primary amines (e.g., Tris)? q2->q3 Yes s2->q3 s3 Use amine-free buffers like MES and PBS. q3->s3 No q4 Is the molar excess of PEG linker sufficient? q3->q4 Yes s3->q4 s4 Increase molar excess of PEG linker (e.g., 20-50x). q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for low yield in this compound conjugation.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) peg This compound o_acylisourea O-Acylisourea Intermediate (Unstable) peg->o_acylisourea edc EDC edc->o_acylisourea nhs NHS / Sulfo-NHS nhs_ester Amine-Reactive NHS Ester (More Stable) nhs->nhs_ester protein Target Molecule (with -NH2) conjugate Boc-NH-PEG3-Conjugate (Stable Amide Bond) protein->conjugate o_acylisourea->nhs_ester nhs_ester->conjugate byproducts Urea byproduct + NHS nhs_ester->byproducts

Caption: Reaction pathway for EDC/NHS mediated this compound conjugation.

References

Technical Support Center: Optimizing Amide Coupling Reactions with Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of Boc-NH-PEG3-CH2COOH to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind coupling this compound to an amine?

A1: The coupling reaction involves the activation of the terminal carboxylic acid (-COOH) of this compound to make it more reactive towards a nucleophilic attack by a primary or secondary amine.[1] This activation is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester. The activated intermediate then readily reacts with the amine to form a stable amide bond, covalently linking the PEG molecule to the target molecule.[1]

Q2: What are the most common coupling reagents used for this type of reaction?

A2: The most frequently used coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium salts like PyBOP, are also highly effective, particularly for more challenging or sterically hindered couplings.[1][3]

Q3: What is the role of the Boc protecting group and when should it be removed?

A3: The Boc (tert-butyloxycarbonyl) group protects the terminal amine of the PEG linker, preventing it from participating in undesired side reactions, such as reacting with the activated carboxylic acid of another PEG molecule (polymerization).[1][4] This protecting group is stable under the conditions used for amide coupling and can be removed later in the synthetic sequence under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to reveal the primary amine for subsequent conjugation steps.[4][5][6]

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7] By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the desired product.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[4][8] For short-term storage, 2-8°C is acceptable.[4] It is advisable to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[4] Stock solutions, prepared in anhydrous solvents like DMF or DMSO, should be stored at -20°C for up to a month or at -80°C for up to six months.[8][9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution(s)
Inactive Reagents Ensure coupling agents (e.g., EDC, HATU) and additives (e.g., NHS) are fresh and have been stored properly under anhydrous conditions.[9] EDC and NHS are moisture-sensitive and should be stored desiccated at 4°C.[4][9]
Suboptimal pH For EDC/NHS couplings, the carboxylic acid activation is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more favorable at a physiological to slightly basic pH (7.2-8.5).[1][10][11] Consider a two-step protocol with pH adjustment.[1]
Hydrolysis of Activated Ester The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which competes with the amine coupling reaction.[9][12] Use the activated ester immediately after its formation. Performing the reaction at a lower temperature can also reduce the rate of hydrolysis.[12]
Insufficient Reagent Equivalents For challenging couplings, increase the molar ratio of the coupling reagents and the amine. A 1.2 to 1.5-fold excess of coupling agents is a common starting point.[7]
Steric Hindrance If either the PEG linker or the amine-containing molecule is sterically hindered, consider using a more powerful coupling reagent like HATU.[3] Increasing the reaction time and/or temperature (e.g., room temperature to 37°C) may also help overcome the energy barrier.[3]
Moisture Contamination Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as water can hydrolyze the coupling agents and activated intermediates.[4]
Presence of Side Products
Side Product Formation Mechanism Prevention/Minimization Strategy
N-acylurea The reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, can rearrange to a stable N-acylurea if it does not react with an amine or NHS.[9]The addition of NHS or Sulfo-NHS converts the O-acylisourea to a more stable amine-reactive ester, minimizing this side reaction.[2][9]
Guanidinium Byproduct With uronium/aminium-based coupling reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[9]Pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.[13]
Di-PEGylated Product If the target molecule has multiple amine groups, over-PEGylation can occur.Reduce the molar ratio of the this compound to the target molecule.[12]
Reaction with Non-target Nucleophiles In complex biomolecules like proteins, activated reagents can react with other nucleophilic residues such as the thiol of cysteine or the imidazole of histidine, especially at higher pH.[12]Maintain optimal pH control during the reaction.

Experimental Protocols

Method A: EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for coupling this compound to an amine-containing molecule that is soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF or DCM. If the amine is in a salt form (e.g., HCl or TFA salt), add a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equivalents).

  • Add the amine solution to the activated PEG linker solution.

  • Stir the reaction mixture at room temperature for 2 to 18 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure, and the crude product purified by flash column chromatography.[1]

Method B: HATU Coupling

This protocol is highly efficient and often used for more challenging couplings.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA or TEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[13]

  • Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1 to 4 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with aqueous solutions to remove excess reagents and byproducts.[7]

Visualizations

experimental_workflow General Workflow for this compound Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_peg Dissolve this compound in anhydrous solvent add_reagents Add coupling reagents (e.g., EDC/NHS or HATU/Base) prep_peg->add_reagents prep_amine Dissolve amine-containing molecule add_amine Add amine solution to activated PEG linker prep_amine->add_amine stir_activation Stir for 15-30 min at room temperature add_reagents->stir_activation stir_activation->add_amine stir_coupling Stir for 2-18 hours at room temperature add_amine->stir_coupling monitor Monitor reaction by TLC or LC-MS stir_coupling->monitor quench Quench reaction (optional) monitor->quench purify Purify conjugate (e.g., chromatography, dialysis) quench->purify troubleshooting_logic Troubleshooting Logic for Low Coupling Yield start Low Yield Observed check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_ph Is the pH optimal for activation and coupling? check_reagents->check_ph Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No check_equivalents Are reagent equivalents sufficient? check_ph->check_equivalents Yes solution_ph Use a two-step pH procedure (acidic then basic). check_ph->solution_ph No check_conditions Are reaction time and temperature adequate? check_equivalents->check_conditions Yes solution_equivalents Increase molar ratio of coupling agents. check_equivalents->solution_equivalents No solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No consider_stronger_reagent Consider a stronger coupling agent (e.g., HATU) for hindered substrates. check_conditions->consider_stronger_reagent Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage, stability, and handling of Boc-NH-PEG3-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at temperatures between -20°C and -5°C. It is crucial to keep the compound in a dry environment and protected from sunlight.

Q2: Can I store this compound at 4°C?

Yes, for short-term storage, 2-8°C is acceptable for brief periods. However, for periods longer than a few days, storage at -20°C is recommended to ensure stability.

Q3: How stable is this compound?

When stored correctly in its pure form at -20°C, the compound is stable for at least two to three years.

Q4: What is the recommended storage for this compound once it is dissolved in a solvent?

Stock solutions of this compound in a solvent such as DMSO should be stored at -80°C for up to six months, or at -20°C for up to one month.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Q5: What is the physical appearance of this compound?

This compound is typically a colorless to light yellow liquid.

Data Presentation: Storage and Stability Summary

ConditionTemperatureDurationFormSource
Long-Term Storage-20°C≥ 2 yearsPure[2]
Long-Term Storage-20°C3 yearsPure[1]
Long-Term Storage-5°CNot SpecifiedPure[3]
Short-Term Storage4°C2 yearsPure[1]
In Solvent-80°C6 monthsSolution[1]
In Solvent-20°C1 monthSolution[1]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Handling the Compound Due to Viscosity

  • Symptom: The compound is thick and difficult to pipette accurately.

  • Cause: The PEG component can make the compound viscous at cooler temperatures.

  • Solution: Before use, allow the vial to warm to room temperature. This will reduce the viscosity and make it easier to handle. For highly accurate measurements, consider weighing the required amount directly or using a positive displacement pipette.

Issue 2: Low Yield or Incomplete Reaction During EDC/NHS Coupling

  • Symptom: The conjugation reaction with an amine-containing molecule results in a low yield of the desired product.

  • Possible Causes & Solutions:

    • Moisture Contamination: EDC and NHS are sensitive to moisture. Ensure that all solvents and glassware are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal pH: The amine coupling reaction is most efficient at a pH between 7.2 and 8.5. Ensure your reaction buffer is within this range.

    • Degraded Reagents: Use fresh, high-quality EDC and NHS for the best results.

    • Insufficient Activation Time: Allow for adequate activation of the carboxylic acid with EDC/NHS before introducing the amine-containing molecule.

Issue 3: Incomplete Removal of the Boc Protecting Group

  • Symptom: Analysis (e.g., by LC-MS or NMR) shows that the Boc group has not been fully removed after the deprotection step.

  • Possible Causes & Solutions:

    • Insufficient Acid: Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. A common concentration is 20-50% TFA in dichloromethane (DCM).

    • Short Reaction Time: While often rapid, some substrates may require longer reaction times for complete deprotection. Monitor the reaction's progress over time.

    • Steric Hindrance: The bulky nature of the molecule being conjugated may hinder the acid's access to the Boc group. Consider extending the reaction time or slightly increasing the temperature.

Experimental Protocols

1. General Protocol for EDC/NHS Coupling of this compound to a Primary Amine

This protocol outlines the steps for activating the carboxylic acid of this compound and coupling it to an amine-containing molecule.

  • Materials:

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

    • Amine-containing molecule

    • Anhydrous DMF or DMSO

    • Activation Buffer (e.g., MES buffer, pH 5-6)

    • Coupling Buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)

    • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Procedure:

    • Reagent Preparation: Bring all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add EDC and NHS to this solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Conjugation: Dissolve the amine-containing molecule in the Coupling Buffer. Add the activated this compound solution to the amine-containing solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Add the quenching solution to the reaction mixture to stop the reaction.

    • Purification: Purify the resulting conjugate using an appropriate method such as dialysis or size-exclusion chromatography.

2. General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

  • Materials:

    • Boc-protected compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene (for co-evaporation)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction's progress by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

    • To remove residual TFA, add toluene and co-evaporate. Repeat this step 2-3 times.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Conjugation Yield check_reagents Check Reagent Quality (EDC, NHS) start->check_reagents check_ph Verify Reaction pH (7.2 - 8.5) start->check_ph check_moisture Ensure Anhydrous Conditions start->check_moisture use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Degraded? rerun_reaction Re-run Reaction check_reagents->rerun_reaction OK? adjust_ph Adjust pH with Non-Amine Buffer check_ph->adjust_ph Incorrect? check_ph->rerun_reaction Correct? use_dry_solvents Use Anhydrous Solvents & Inert Atmosphere check_moisture->use_dry_solvents Moisture Present? check_moisture->rerun_reaction Dry? use_fresh_reagents->rerun_reaction adjust_ph->rerun_reaction use_dry_solvents->rerun_reaction success Success rerun_reaction->success

Caption: Troubleshooting workflow for low conjugation yield.

References

How to prevent hydrolysis of NHS-activated Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of NHS-activated Boc-NH-PEG3-CH2COOH. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this reagent in your bioconjugation experiments.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no yield of the desired conjugate is a common issue when working with NHS esters and is often attributable to the hydrolysis of the reactive ester group. This guide will help you identify and resolve potential causes.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer. The optimal range for NHS ester reactions is typically 7.2-8.5.[1][2] A pH of 8.3-8.5 is often considered ideal as it balances the nucleophilicity of the primary amine with the rate of NHS ester hydrolysis.[3][4][] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is significantly accelerated.[3][6]
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][4][7] These will compete with your target molecule for the NHS ester, thereby reducing your conjugation efficiency.[1][2] Amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate are recommended.[1][4] Tris or glycine can, however, be used to quench the reaction upon completion.[1]
Inactive NHS Ester (Pre-hydrolysis) NHS esters are highly sensitive to moisture.[7][8] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7][8] Store the solid reagent at -20°C in a desiccated, tightly sealed container.[7] It is best to prepare solutions of the NHS ester immediately before use.[7][8]
Poor Solubility of NHS Ester For NHS esters that are not readily soluble in aqueous buffers, first dissolve the reagent in a small amount of an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.[9] Use high-quality, amine-free DMF, as it can degrade to form dimethylamine which will react with the NHS ester.[3]
Low Concentration of Reactants The reaction between the NHS ester and the primary amine is a bimolecular reaction. At low concentrations of your target molecule, the competing hydrolysis reaction, which is pseudo-first order in water, can dominate.[10] If possible, increase the concentration of your protein or other amine-containing molecule to favor the desired conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of NHS-activated this compound instability in aqueous solutions?

A: The instability is due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The ester is susceptible to nucleophilic attack by water, which cleaves the ester bond, resulting in an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[6] This competing reaction reduces the amount of active reagent available to react with the desired primary amine on your target molecule.[6]

Q2: How does pH impact the stability of the NHS ester?

A: The rate of NHS ester hydrolysis is highly pH-dependent. As the pH increases, the concentration of hydroxide ions, a potent nucleophile, also increases, which accelerates the rate of hydrolysis.[6] While a slightly alkaline pH (7.2-8.5) is necessary to deprotonate the target primary amines to make them nucleophilic, a higher pH will lead to rapid hydrolysis of the NHS ester.[3][6]

Q3: What is the half-life of a typical NHS ester in solution?

A: The half-life of an NHS ester is significantly influenced by both pH and temperature. The following table provides a summary of approximate half-lives for a generic NHS ester under various conditions.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1][11]
8.04~1 hour
8.5Room Temperature125-180 minutes[12]
8.6410 minutes[1][11]
9.0Room Temperature<10 minutes[13]

Q4: How should I store NHS-activated this compound?

A: The solid reagent should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[7] When preparing to use the reagent, always allow the vial to warm to room temperature before opening to prevent water condensation inside.[7][8]

Q5: Can I prepare a stock solution of the NHS-activated reagent for later use?

A: It is strongly recommended to prepare solutions of NHS esters immediately before use.[7][8] If a stock solution must be made, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C in small, single-use aliquots to avoid multiple freeze-thaw cycles. Aqueous solutions of NHS esters are not stable and should be used immediately.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of NHS-Activated this compound to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • NHS-activated this compound

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the NHS Ester Solution: Immediately before use, allow the vial of NHS-activated this compound to equilibrate to room temperature. Dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Perform the Conjugation: Slowly add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM. Incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of an NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.

Materials:

  • NHS-activated this compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer at various pH values)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the NHS-activated reagent in the chosen buffer at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Continue to measure the absorbance at regular intervals over the desired time course.

  • An increase in absorbance at 260 nm indicates the release of NHS and thus the hydrolysis of the ester.

Visualizations

Hydrolysis_Pathway reagent NHS-activated This compound conjugate Stable Amide Bond (Desired Product) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Inactive Carboxylic Acid (Hydrolysis Product) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (Target Molecule) water Water (H₂O) nhs NHS

Caption: Competing reaction pathways for NHS-activated esters.

Troubleshooting_Workflow start Low Conjugation Yield check_ph Is the pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_reagent Was the reagent handled properly (stored dry, fresh solution)? check_buffer->check_reagent Yes change_buffer Use an amine-free buffer (e.g., PBS, HEPES) check_buffer->change_buffer No check_solubility Is the reagent fully dissolved? check_reagent->check_solubility Yes use_fresh_reagent Use fresh, properly handled reagent check_reagent->use_fresh_reagent No improve_solubility Use anhydrous DMSO/DMF (keep <10% in reaction) check_solubility->improve_solubility No success Improved Yield check_solubility->success Yes adjust_ph->check_ph change_buffer->check_buffer use_fresh_reagent->check_reagent improve_solubility->check_solubility

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Boc deprotection of PEGylated compounds?

The primary challenges stem from the unique physicochemical properties of polyethylene glycol (PEG) chains.[1][2] The most frequently encountered issues include:

  • Incomplete Deprotection: The steric bulk of the PEG chain can hinder the access of acidic reagents to the Boc-protected amine, leading to incomplete removal of the protecting group.[2][3][4][5]

  • Side Product Formation: The tert-butyl cation generated during acidolysis can lead to the alkylation of sensitive functional groups within the molecule.[6]

  • Solubility Issues: The solubility of the PEGylated compound can be a limiting factor, affecting the efficiency of the deprotection reaction.[3][4]

  • Degradation of Acid-Sensitive Groups: The acidic conditions required for Boc deprotection can sometimes cleave other acid-labile protecting groups or linkers in the molecule.[7][8]

Q2: Why is my Boc deprotection reaction incomplete?

Incomplete deprotection is a common hurdle and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group, especially in the presence of a sterically hindering PEG chain.[3][4]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require longer reaction times or gentle heating to go to completion.[3][5]

  • Steric Hindrance: High molecular weight PEG chains can physically block the acidic reagent from reaching the Boc-protected amine, slowing down the reaction rate.[2][4][5]

  • Poor Solubility: If the PEGylated compound is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[4]

Q3: What are the common side products observed during Boc deprotection and how can they be minimized?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process.[6] To minimize this, the use of "scavengers" is highly recommended.[1] Triisopropylsilane (TIS) is a common scavenger that effectively quenches the tert-butyl cation.[1][3]

Q4: Which acidic conditions are typically used for Boc deprotection of PEGylated compounds?

The most common reagent is trifluoroacetic acid (TFA), typically used in concentrations ranging from 20% to 50% in a solvent like dichloromethane (DCM).[2][9] For more resistant substrates, a stronger acid system such as 4M hydrogen chloride (HCl) in 1,4-dioxane can be employed.[2][3][5]

Troubleshooting Guides

Problem 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.

  • Low yield of the desired deprotected product.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength/Concentration Gradually increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3][4] Consider switching to a stronger acid system like 4M HCl in dioxane.[3][4][5]
Inadequate Reaction Time Monitor the reaction progress closely using an appropriate analytical technique and extend the reaction time until the starting material is consumed.[3][4][5]
Low Reaction Temperature While many deprotections are performed at room temperature, carefully increasing the temperature may be necessary for sterically hindered substrates.[4]
Poor Solubility Ensure the PEGylated compound is fully dissolved. If solubility is an issue, consider alternative solvent systems.[4]
Problem 2: Side Product Formation (e.g., t-butylation)

Symptoms:

  • Presence of unexpected peaks in LC-MS or NMR, often corresponding to the mass of the product plus 56 Da (C4H8).[10]

Possible Causes & Solutions:

CauseRecommended Action
Alkylation by tert-butyl cation Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture (typically 2.5-5% v/v).[3][5] TIS will react with the tert-butyl cation, preventing it from alkylating your compound.[1]
Acid-sensitive functional groups If your molecule contains other acid-labile groups, consider using milder deprotection conditions or an orthogonal protecting group strategy.[1][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for most Boc-protected PEGylated amines.[2]

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2][9]

  • Cool the solution to 0°C in an ice bath.[9]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3][5][9]

  • Add TIS (2.5-5% v/v) to the reaction mixture.[3][5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][3][5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[2] Co-evaporate with toluene (3x) to remove residual TFA.[3][5]

  • Work-up Option A (Direct Use): The resulting TFA salt can often be used directly in the next step.[9]

  • Work-up Option B (Neutralization): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2][3][9]

  • Work-up Option C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[2][3]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates that are resistant to TFA or when TFA-labile groups are present.[1]

Materials:

  • Boc-protected PEGylated compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-dioxane solution

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[1]

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[1]

  • The resulting hydrochloride salt of the deprotected amine can be used as is or further purified.[1]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up start Boc-Protected PEG Compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or HCl/Dioxane) +/- Scavenger (TIS) dissolve->add_acid react Stir at RT (Monitor Progress) add_acid->react evaporate Remove Solvent & Excess Acid react->evaporate workup_options Work-up Options evaporate->workup_options direct_use Direct Use (TFA/HCl Salt) workup_options->direct_use A neutralize Neutralization workup_options->neutralize B precipitate Precipitation workup_options->precipitate C

Caption: Experimental workflow for Boc deprotection of PEGylated compounds.

Troubleshooting_Boc_Deprotection start Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products? check_completion->check_side_products Yes increase_acid Increase Acid Conc. incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time stronger_acid Use Stronger Acid (HCl/Dioxane) incomplete->stronger_acid increase_acid->start extend_time->start stronger_acid->start no_side_products No Significant Side Products check_side_products->no_side_products No side_products Side Products Present check_side_products->side_products Yes end Purified Product no_side_products->end add_scavenger Add Scavenger (TIS) side_products->add_scavenger add_scavenger->start

Caption: Troubleshooting logic for Boc deprotection of PEGylated compounds.

References

Technical Support Center: HPLC Purification of Boc-NH-PEG3-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of Boc-NH-PEG3-CH2COOH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this compound and similar PEGylated compounds.[1][2] This technique separates molecules based on their hydrophobicity, providing excellent resolution for separating the target conjugate from unreacted starting materials and other impurities.[1][3]

Q2: Which type of HPLC column is best suited for this purification?

A2: A C18 reversed-phase column is the most frequently recommended choice for the purification of these conjugates.[4][5] C18 columns offer good retention and separation for a wide range of hydrophobicities. For potentially better resolution of PEGylated compounds, core-shell C18 columns can also be considered.[4] In some cases, a C4 column might be used, particularly for larger PEGylated proteins, though C18 generally provides good separation for smaller molecules like this.[6]

Q3: Why are the peaks for my this compound conjugate broad or tailing?

A3: Broad or tailing peaks are a common issue when purifying PEGylated compounds and can be caused by several factors:

  • Conformational Flexibility: The PEG chain is highly flexible, leading to multiple conformations in solution that can interact differently with the stationary phase of the column.[7]

  • PEG Dispersity: Commercial PEG reagents can have a distribution of chain lengths (polydispersity), which will cause peaks to broaden in RP-HPLC.[4][8]

  • Secondary Interactions: Unwanted interactions can occur between the PEG chain and the stationary phase, resulting in peak tailing.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting or splitting.[4][10]

Q4: My Boc protecting group is being removed during purification. How can I prevent this?

A4: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[4] If you are using an acidic mobile phase modifier like trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), it can cause deprotection.[4] This is especially problematic during solvent evaporation at elevated temperatures, which concentrates the acid.[4] To minimize Boc group removal:

  • Use a Less Acidic Modifier: Consider using formic acid or ammonium acetate as alternatives to TFA.[4]

  • Neutralize Collected Fractions: Immediately after collection, add a small amount of a suitable base, such as a dilute ammonium bicarbonate solution, to neutralize the acid.[4]

  • Low-Temperature Evaporation: Evaporate the organic solvent at a reduced temperature.[4] Lyophilization (freeze-drying) after organic solvent removal is a gentle alternative.[4]

  • Minimize Exposure Time: Process the collected fractions as quickly as possible.[4]

Q5: How can I improve the separation of my target conjugate from closely eluting impurities?

A5: To improve the resolution of closely eluting species, a shallower gradient is often effective.[6] By decreasing the rate of change in the organic mobile phase concentration, you provide more time for the components to interact with the stationary phase, which can enhance their separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound conjugates.

ProblemPotential Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks 1. Injector issue (e.g., not loading sample).[4] 2. Detector is off or improperly configured.[4] 3. No sample loaded or sample degraded.[11] 4. Compound lacks a strong UV chromophore.[12]1. Ensure the injector is functioning correctly and the sample loop is filled.[4] 2. Verify detector settings (wavelength, lamp on).[11] 3. Confirm sample was loaded and is stable. 4. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[7]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).[4] 2. Precipitated buffer in the mobile phase.[4] 3. High mobile phase viscosity.[4]1. Systematically check for blockages by removing components, starting with the column. Reverse flush the column if the manufacturer allows.[4] 2. Ensure the buffer is fully dissolved and filter the mobile phase.[4] 3. Check the viscosity of your mobile phase composition.
Split Peaks 1. Column void or contamination at the column inlet.[4][13] 2. Sample solvent is incompatible with the mobile phase.[4][13]1. Reverse and flush the column. If the problem persists, the column may need to be replaced.[4] 2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]
Retention Time Drift 1. Poor column equilibration between runs.[4] 2. Inconsistent mobile phase composition.[4][9] 3. Temperature fluctuations.[9]1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[7] 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Use a column oven to maintain a consistent temperature.[14]
Low Recovery After Purification 1. Irreversible adsorption to the column.[5] 2. Degradation of the compound on the column.1. Consider using a different stationary phase (e.g., a polymer-based reverse phase column).[5] 2. If the compound is unstable, try using a milder mobile phase (e.g., different pH, no TFA).

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purification

This protocol provides a general starting point. Optimization may be required based on the specific impurity profile of the crude material.

1. Sample Preparation:

  • Dissolve the crude this compound conjugate in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[7]

  • If solubility is an issue, a small amount of a stronger solvent like DMSO or DMF can be used, but keep the injection volume small to avoid peak distortion.[5]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1][5]

2. HPLC System Setup:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3][15]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3][15]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.[7]

  • Detector: Set the UV detector to appropriate wavelengths (e.g., 214 nm and 220 nm). If the conjugate lacks a chromophore, an ELSD or CAD detector is recommended.[5][12]

3. Chromatographic Run:

  • Inject the prepared sample.

  • Run a linear gradient. A typical starting gradient could be 5% to 95% Mobile Phase B over 20-30 minutes.[15] A shallower gradient may be necessary for better resolution.[6]

  • Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5 minutes to elute any strongly retained components.[7]

  • Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.[7]

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak(s) of interest based on the detector signal.[7]

  • If using an acidic mobile phase, consider collecting fractions into tubes containing a small amount of a neutralizing agent.[4]

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.[7]

  • Pool the pure fractions.

  • Remove the organic solvent using a rotary evaporator at low temperature, followed by lyophilization of the remaining aqueous solution to obtain the purified product.[4]

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC purification of Boc-NH-PEG-acid conjugates. These may require optimization.

ParameterRecommended Value/Range
Column Type C18 Reversed-Phase[4][5]
Particle Size 3.5 - 10 µm
Column Dimensions 4.6 x 150 mm (Analytical) or larger for preparative
Mobile Phase A 0.1% TFA or Formic Acid in Water[3][15]
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile[3][15]
Flow Rate 1.0 mL/min for a 4.6 mm ID column[15]
Gradient Linear, e.g., 5-95% B over 20-30 min[15]
Column Temperature Ambient or 35 °C[12]
Detection UV at 214/220 nm or ELSD/CAD[5][12]
Injection Volume 10-100 µL (analytical), scalable for preparative

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect Peaks (UV/ELSD) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize to Dry Product evaporate->lyophilize

Caption: Experimental workflow for HPLC purification.

Troubleshooting_Tree start Problem with Chromatogram? broad_peaks Broad or Tailing Peaks? start->broad_peaks shallow_gradient Use Shallower Gradient broad_peaks->shallow_gradient Yes check_loading Check Sample Loading broad_peaks->check_loading Yes no_peaks No/Small Peaks? broad_peaks->no_peaks No check_injector Check Injector & Sample no_peaks->check_injector Yes check_detector Check Detector Settings no_peaks->check_detector Yes rt_drift Retention Time Drifting? no_peaks->rt_drift No equilibrate_longer Equilibrate Column Longer rt_drift->equilibrate_longer Yes remake_mobile_phase Remake Mobile Phase rt_drift->remake_mobile_phase Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Strategies to improve the solubility of molecules conjugated with Boc-NH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with molecules conjugated to the Boc-NH-PEG3-CH2COOH linker.

Frequently Asked Questions (FAQs)
Q1: My drug conjugate, synthesized with this compound, has poor aqueous solubility. What are the initial troubleshooting steps?

A1: Poor aqueous solubility of your conjugate is a common challenge that often stems from the physicochemical properties of the parent molecule being passed on to the final conjugate. The this compound linker itself has features that can influence solubility. Here is a step-by-step approach to begin troubleshooting:

  • Characterize the Conjugate's Properties: The linker has a terminal carboxylic acid and a lipophilic Boc-protecting group. The overall solubility will be a composite of these features and your conjugated molecule.

  • pH Screening: The terminal carboxylic acid group is ionizable. Systematically evaluate the solubility of your conjugate across a range of pH values (e.g., from pH 3 to 8). Solubility is often significantly higher at a pH above the pKa of the carboxylic acid (typically around 4.5-5.0), where it is deprotonated and charged.[1][2][3][4]

  • Assess for Aggregation: Poor solubility can be a result of aggregation, where conjugate molecules stick together.[5] This can be caused by intermolecular interactions. Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of large aggregates.[6]

  • Initial Co-solvent Test: Attempt to dissolve the conjugate in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer.[7][8][9] This can help overcome initial dissolution energy barriers.

Q2: How does pH dramatically affect the solubility of my conjugate and how can I optimize it?

A2: The terminal CH2COOH (carboxylic acid) group on the PEG linker is the primary reason for pH-dependent solubility.

  • At Low pH (e.g., < 4): The carboxylic acid is protonated (-COOH), making it neutral and less polar. This uncharged state significantly reduces its affinity for water, leading to poor aqueous solubility.[3][4]

  • At High pH (e.g., > 6): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This negatively charged group is highly polar and readily interacts with water molecules, leading to a substantial increase in solubility.[1][3]

To optimize, you should perform a pH-solubility profile study. This will help you identify the lowest pH at which your desired concentration can be achieved, which is often crucial for biological assays where physiological pH (~7.4) is required.

Q3: Can co-solvents or other excipients be used to improve solubility?

A3: Yes, co-solvents and other formulation excipients are a cornerstone of improving the solubility of poorly soluble drug candidates.[10][11]

  • Co-solvents: These are water-miscible solvents that can increase solubility by reducing the polarity of the aqueous environment.[9][11] Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[9] They are particularly effective for lipophilic compounds.

  • Surfactants: Surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic parts of your conjugate, increasing its apparent solubility in aqueous solutions.[5][12]

  • Complexation Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[13]

When using these agents, it is critical to consider their potential toxicity and impact on your downstream experiments (e.g., cell-based assays).

Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Poor Solubility

This guide provides a logical workflow for diagnosing and solving solubility issues with your this compound conjugate.

G cluster_0 Solubility Troubleshooting Workflow start Start: Conjugate Precipitates in Aqueous Buffer ph_screen Step 1: Perform pH Screening (pH 4-9) start->ph_screen ph_ok Is Solubility Achieved at a Usable pH? ph_screen->ph_ok cosolvent Step 2: Test Co-solvents (e.g., DMSO, Ethanol, PEG400) ph_ok->cosolvent No success Problem Resolved: Proceed with Experiment ph_ok->success Yes cosolvent_ok Solubility Improved? cosolvent->cosolvent_ok excipients Step 3: Evaluate Excipients (e.g., Surfactants, Cyclodextrins) cosolvent_ok->excipients No cosolvent_ok->success Yes excipients_ok Solubility Improved? excipients->excipients_ok salt_form Step 4: Consider Salt Form Screening excipients_ok->salt_form No excipients_ok->success Yes fail Consult Formulation Specialist salt_form->fail

Caption: A step-by-step workflow for troubleshooting conjugate solubility.

Guide 2: Understanding the Key Molecular Features

The structure of the linker itself provides clues for solubility enhancement strategies.

G cluster_1 This compound Linker cluster_2 Impact on Solubility boc Boc Group (tert-butyloxycarbonyl) peg PEG3 Spacer (Triethylene Glycol) boc->peg boc_prop Lipophilic: Decreases Aqueous Solubility boc->boc_prop Contributes to acid Carboxylic Acid (-CH2COOH) peg->acid peg_prop Hydrophilic: Increases Aqueous Solubility peg->peg_prop Contributes to acid_prop pH-Dependent: Ionizes at high pH to -COO⁻, increasing solubility acid->acid_prop Contributes to

Caption: Key functional groups of the linker and their impact on solubility.

Experimental Protocols & Data
Protocol 1: pH-Solubility Screening

Objective: To determine the solubility of the conjugate as a function of pH.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8) at a constant ionic strength.

  • Add an excess amount of your conjugate to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it in a suitable solvent for analysis.

  • Quantify the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Formulation for Stock Solutions

Objective: To prepare a concentrated stock solution of a poorly soluble conjugate.

Methodology:

  • Weigh the required amount of your conjugate.

  • Add a minimal volume of a strong organic solvent in which the compound is highly soluble (e.g., 100% DMSO) to completely dissolve the conjugate.[7][8] Ultrasonic treatment may be required.[8]

  • Once fully dissolved, slowly add your desired aqueous buffer to the concentrated organic stock solution with vortexing to reach the final desired concentration and volume.

  • Important: Perform this dilution stepwise and observe for any signs of precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be necessary.

Data Presentation: Impact of Formulation Strategies

The following table summarizes potential solubility improvements based on common strategies. Note: These values are illustrative and the actual improvement for your specific conjugate will vary.

StrategyBase Solubility (pH 7.4)Expected SolubilityFold Increase (Approx.)Reference
pH Adjustment
pH shifted to 8.05 µg/mL100 µg/mL20x[2]
Co-solvent Addition
10% Ethanol in buffer5 µg/mL50 µg/mL10x[9]
5% DMSO in buffer5 µg/mL250 µg/mL50x[7][8]
Salt Formation
Conversion to sodium salt5 µg/mL>1000 µg/mL>200x[10]

References

pH optimization for efficient Boc-NH-PEG3-CH2COOH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG3-CH2COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols for the efficient conjugation of this compound to primary amines using EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation process involves two key steps, each with its own optimal pH range for maximum efficiency.[1][2]

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1][2] This is because the primary amine needs to be in its unprotonated, nucleophilic form to react with the NHS ester.[1] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1][4]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a pH outside the optimal range for each step can significantly decrease conjugation efficiency.

  • During Activation (pH too high): A higher pH can lead to the hydrolysis of EDC, reducing its effectiveness in activating the carboxylic acid.

  • During Coupling (pH too low): A low pH will protonate the primary amine, rendering it non-nucleophilic and unable to react with the NHS ester, resulting in low or no conjugation.[5]

  • During Coupling (pH too high): A high pH (above 8.5) will accelerate the hydrolysis of the NHS ester, reducing the amount available to react with the amine and lowering the conjugation yield.[1][5]

Q4: How does the Boc protecting group influence the choice of pH?

The Boc (tert-butyloxycarbonyl) protecting group is stable under the neutral to slightly alkaline conditions used for the amine coupling step. For the activation step, the recommended pH range of 4.5-6.0 is generally not acidic enough to cause significant deprotection, especially given the short reaction time.[3][5] However, it is crucial to avoid highly acidic conditions (pH < 4) to maintain the integrity of the Boc group.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH for Carboxylic Acid Activation: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a slightly acidic pH.[5]Use a buffer with a pH in the range of 4.5-6.0 for the activation step. A common choice is MES buffer at pH 6.0.[2][5]
Incorrect pH for Amine Coupling: The reaction between the NHS-activated PEG acid and the primary amine is most efficient at a neutral to slightly alkaline pH.[5] At low pH, the amine is protonated and non-nucleophilic.[5]After the initial activation, raise the pH of the reaction mixture to 7.2-8.5 before adding your amine-containing molecule.[5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable option.[5]
Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH, which renders it inactive.[2][5]Perform the amine coupling step promptly after the activation of the PEG acid.[5] Avoid excessively high pH (above 8.5) for prolonged periods.[5]
Inactive EDC/NHS: EDC and NHS are moisture-sensitive.Ensure they are stored properly in a desiccator and use freshly prepared solutions.[6]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG.[1][6]Use non-amine containing buffers such as MES for activation and PBS for coupling.[1][2]
Precipitation of Reactants Protein Aggregation: The protein may not be soluble or stable in the chosen buffers.Ensure the protein is soluble and stable in the chosen buffers. Consider adding solubilizing agents if necessary.[6]
High EDC Concentration: A large excess of EDC can sometimes cause precipitation.Try reducing the concentration of EDC.[6]
Unintended Removal of Boc Group Reaction conditions were too acidic. Avoid strongly acidic conditions (pH < 4) if the Boc group needs to remain intact.[3]

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Primary Amine

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values.[3]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: PBS, pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use.[6][7]

    • Dissolve this compound in Activation Buffer.

    • Prepare the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid (pH 4.5-6.0):

    • To the solution of this compound in Activation Buffer, add EDC and NHS. A common starting molar ratio is 1:1.5:1.5 (PEG:EDC:NHS).[3][7]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[2][3]

  • Conjugation to Primary Amine (pH 7.2-8.5):

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[4][6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[6]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.[3][8]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Purification supplies (e.g., dialysis, chromatography)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in a suitable solvent like DCM.

  • Add an excess of the deprotecting agent (e.g., 50% TFA in DCM).[3]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the sample with a suitable base if necessary and purify the deprotected conjugate.

Visualized Workflows and Pathways

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_deprotection Boc Deprotection (Acidic) Boc_PEG_COOH This compound Activated_Ester Boc-NH-PEG3-CH2-CO-NHS (NHS Ester) Boc_PEG_COOH->Activated_Ester  Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Boc-NH-PEG3-CH2-CO-NH-R (Conjugate) Activated_Ester->Conjugate  Coupling Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Conjugate Deprotected_Conjugate H2N-PEG3-CH2-CO-NH-R (Deprotected Conjugate) Conjugate->Deprotected_Conjugate  Deprotection TFA TFA TFA->Deprotected_Conjugate

Caption: Workflow for this compound conjugation and deprotection.

G start Start check_ph_activation Is pH 4.5-6.0? start->check_ph_activation adjust_ph_activation Adjust pH with MES buffer check_ph_activation->adjust_ph_activation No add_edc_nhs Add EDC/NHS check_ph_activation->add_edc_nhs Yes adjust_ph_activation->add_edc_nhs incubate_activation Incubate 15-30 min add_edc_nhs->incubate_activation check_ph_coupling Is pH 7.2-8.5? incubate_activation->check_ph_coupling adjust_ph_coupling Adjust pH with PBS buffer check_ph_coupling->adjust_ph_coupling No add_amine Add Amine-Molecule check_ph_coupling->add_amine Yes adjust_ph_coupling->add_amine incubate_coupling Incubate 2-4h RT or overnight 4°C add_amine->incubate_coupling quench Quench Reaction incubate_coupling->quench purify Purify Conjugate quench->purify

Caption: Logical workflow for the two-step conjugation protocol.

References

Validation & Comparative

Characterizing Boc-NH-PEG3-CH2COOH Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy and safety. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of molecules conjugated with Boc-NH-PEG3-CH2COOH, a common heterobifunctional linker. Experimental data and detailed protocols are presented to facilitate methodological selection and implementation.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The use of a monodisperse linker like this compound simplifies analysis compared to traditional polydisperse PEG reagents, which consist of a distribution of different chain lengths. Mass spectrometry is a primary tool for confirming successful conjugation, offering high sensitivity and precise mass information.

Comparison of Mass Spectrometry Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most effective mass spectrometry techniques for analyzing PEGylated compounds. The choice between them often depends on the specific characteristics of the conjugate and the analytical information required.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Principle Soft ionization technique that generates ions from a liquid solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Primary Information Provides highly accurate mass measurements of the intact conjugate.[1][2]Well-suited for determining the molecular weight distribution of PEGylated species.[1]
Coupling Commonly coupled with liquid chromatography (LC-MS) for separation prior to analysis.[1][3]Typically a standalone technique, analyzing samples from a target plate.
Advantages - Minimizes fragmentation, allowing for analysis of intact molecules.[1]- High resolution and mass accuracy.- Suitable for quantitative analysis.[1]- More tolerant of complex sample matrices and buffers.[1]- Simpler spectra, often showing mainly singly charged ions.[4]
Limitations Can be sensitive to salts and detergents in the sample.Potential for fragmentation if laser intensity is too high.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data. Below are representative protocols for the characterization of this compound conjugates using LC-ESI-MS and MALDI-TOF MS.

LC-ESI-MS/MS for Conjugate Identification and Purity

This method is ideal for confirming the molecular weight of the conjugate and identifying any impurities or byproducts.

Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[1]

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.[1]

  • Flow Rate: 0.2-0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry (ESI-QTOF) System:

  • Ionization Mode: Positive.[1]

  • Capillary Voltage: 3.5-4.5 kV.[1]

  • Cone Voltage: 30-50 V.[1]

  • Source Temperature: 120-150 °C.[1]

  • Desolvation Temperature: 350-500 °C.[1]

  • Mass Range: m/z 100-2000.[1]

Data Analysis: Process the total ion chromatogram (TIC) and extract the mass spectrum of the peak of interest. The experimental molecular weight is then compared to the theoretical molecular weight of the conjugate to confirm its identity.[2]

MALDI-TOF MS for Molecular Weight Determination

This protocol is effective for rapid confirmation of the conjugate's molecular weight.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Mixture: Mix the conjugate sample (typically 1 mg/mL) with the matrix solution. The ratio can be optimized, but a 1:10 (sample:matrix) ratio is a good starting point.[5]

  • Spotting: Spot 0.5-1 µL of the final mixture onto the MALDI target plate and allow it to air dry completely.[1][5]

MALDI-TOF MS Acquisition:

  • Mode: Positive ion, reflectron mode.[1]

  • Laser Intensity: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.[1]

  • Mass Range: Calibrate the instrument in the expected mass range of the conjugate.[1]

Data Analysis: Analyze the resulting spectrum to determine the monoisotopic mass of the conjugate. An increase in molecular weight corresponding to the mass of the attached this compound linker confirms successful conjugation.[6]

Experimental Workflow for Conjugate Characterization

The following diagram illustrates a typical workflow for the characterization of a this compound conjugate, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Conjugate This compound Conjugate Dissolve Dissolve in Appropriate Solvent Conjugate->Dissolve LC_Separation LC Separation (for ESI) Dissolve->LC_Separation ESI MALDI_Spotting Spot on MALDI Plate with Matrix Dissolve->MALDI_Spotting MALDI ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Deconvolution Spectral Deconvolution & Mass Determination ESI_MS->Deconvolution MALDI_MS MALDI-TOF MS Analysis MALDI_Spotting->MALDI_MS MALDI_MS->Deconvolution Comparison Compare Experimental vs. Theoretical Mass Deconvolution->Comparison Confirmation Confirmation of Conjugation Comparison->Confirmation

Caption: Mass spectrometry workflow for conjugate characterization.

Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques to provide a complete picture of the conjugate's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc protecting group, the PEG backbone, and the carboxylic acid terminus.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate it from starting materials and byproducts.[1] Size-exclusion chromatography (SEC) can be employed to analyze the size and aggregation state.[1]

By employing a combination of these analytical methods, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications.

References

A Researcher's Guide to Confirming Boc Deprotection of Boc-NH-PEG3-CH2COOH via 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and bioconjugation, the precise modification of molecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of amine protection chemistry, and its efficient removal is a critical step in many synthetic pathways. This guide provides a comprehensive comparison of the 1H NMR spectra of Boc-NH-PEG3-CH2COOH before and after deprotection, offering a clear analytical method to confirm the reaction's success. We present supporting experimental data, a detailed protocol for Boc deprotection, and a visual workflow to aid in your research.

Spectroscopic Comparison: Before and After Deprotection

The primary method for confirming the successful deprotection of the Boc group is 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The key to this analysis lies in the disappearance of the signal corresponding to the Boc group's protons and a characteristic shift in the signal of the methylene protons adjacent to the newly formed primary amine.

Key 1H NMR Spectral Changes:

  • Disappearance of the Boc Signal: The most telling sign of a successful deprotection is the complete disappearance of the sharp singlet peak corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. This signal is typically observed in the upfield region of the spectrum.

  • Shift of the α-Methylene Protons: The methylene group protons adjacent to the nitrogen (Boc-NH-CH2 -) experience a downfield shift upon removal of the Boc group. This is due to the change in the electronic environment around the nitrogen atom. The resulting primary amine (NH2 -CH2 -) deshields these protons to a different extent.

The following table summarizes the expected chemical shifts for the protons in both the starting material and the deprotected product.

Functional Group Proton Assignment Expected ¹H NMR Chemical Shift (δ) in this compound (ppm) Expected ¹H NMR Chemical Shift (δ) in NH2-PEG3-CH2COOH (ppm) Change upon Deprotection
Boc Group-C(CH₃)₃~1.45 (s, 9H)[1]AbsentDisappearance of signal
PEG Chain-O-CH₂-CH₂-O-~3.65 (m)~3.65 (m)No significant change
Methylene adjacent to NitrogenBoc-NH-CH₂ -~3.35 (t)~2.9-3.1 (t)Downfield shift
Methylene adjacent to Carboxylic Acid-CH₂ -COOH~2.60 (t)[2]~2.60 (t)No significant change

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing the Workflow: From Protection to Confirmation

The process of Boc deprotection and subsequent confirmation by 1H NMR can be streamlined into a clear workflow.

Boc_Deprotection_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound reaction Boc Deprotection (TFA/DCM) start->reaction 1. Dissolve product NH2-PEG3-CH2COOH reaction->product 2. React & Purify nmr_acq 1H NMR Acquisition product->nmr_acq 3. Sample Prep spectrum_analysis Spectral Analysis nmr_acq->spectrum_analysis 4. Data Processing confirmation Confirmation of Deprotection spectrum_analysis->confirmation 5. Compare Spectra

Caption: Workflow for Boc deprotection and 1H NMR confirmation.

Experimental Protocol: Boc Deprotection of this compound

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • TFA Addition: While stirring, slowly add an equal volume of TFA to the cooled solution. For instance, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM (v/v) solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.

  • Product Isolation: The resulting product, NH2-PEG3-CH2COOH, will likely be a viscous oil or solid as its TFA salt. To ensure complete removal of residual TFA, the product can be co-evaporated with toluene (2-3 times).

  • Drying: Dry the final product under high vacuum to remove any remaining traces of solvent.

  • ¹H NMR Analysis: Prepare a sample of the dried product for ¹H NMR analysis by dissolving it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Acquire the spectrum and analyze for the disappearance of the Boc peak and the shift of the α-methylene protons as detailed in the comparison table.

This guide provides a clear and actionable framework for researchers to confidently perform and confirm the Boc deprotection of this compound. By understanding the key spectral changes and following a robust experimental protocol, scientists can ensure the integrity of their synthesized molecules for downstream applications in drug development and materials science.

References

A Head-to-Head Comparison of Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the distinct molecular entities is a critical determinant of therapeutic success. Heterobifunctional polyethylene glycol (PEG) linkers are instrumental in this field, offering a combination of biocompatibility, enhanced solubility, and precise spacing. This guide provides an objective comparison of Boc-NH-PEG3-CH2COOH with other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed methodologies to inform rational drug conjugate design.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional linkers possess two different reactive functional groups at their termini, enabling a controlled, sequential conjugation of two distinct molecules.[1] This is in contrast to homobifunctional linkers, which have identical reactive groups and can lead to a heterogeneous mixture of products. The inclusion of a PEG spacer enhances the hydrophilicity of the final conjugate, which can mitigate aggregation caused by hydrophobic payloads, improve pharmacokinetics, and reduce immunogenicity.[2][3][4]

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, separated by a three-unit PEG chain. This structure allows for a two-step conjugation strategy: the carboxylic acid can be activated to react with a primary amine on a biomolecule, and the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive site for the second molecule.

Comparative Analysis of Linker Performance

The choice of a heterobifunctional linker is dictated by the available functional groups on the molecules to be conjugated (e.g., amines on lysines, thiols on cysteines) and the desired stability of the resulting bond. This section compares this compound with other common heterobifunctional PEG linkers, such as those containing NHS esters and maleimides.

Reactivity and Conjugation Chemistry
  • Boc-NH-PEG-COOH (Amine-Reactive): The carboxylic acid group of this linker is typically activated with carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[5][6] This activated linker then reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond. The sequential nature of this process, involving activation, conjugation, and subsequent deprotection of the Boc group, allows for a high degree of control.

  • NHS-PEG-Maleimide (Amine- and Thiol-Reactive): This is a widely used heterobifunctional linker where the NHS ester reacts with amines and the maleimide group reacts with thiols (e.g., from reduced cysteine residues). The thioether bond formed by the maleimide-thiol reaction is, however, susceptible to a retro-Michael reaction, which can lead to deconjugation in vivo.[7][8]

Stability of the Resulting Linkage

The stability of the bond formed between the linker and the biomolecule is crucial for the overall stability of the conjugate in circulation.

  • Amide Bond (from -COOH/NHS ester): The amide bond formed from the reaction of an activated carboxylic acid or an NHS ester with an amine is generally considered highly stable under physiological conditions.[7]

  • Thioether Bond (from Maleimide): While widely used, the thioether bond from a maleimide linker can be unstable in plasma due to exchange with endogenous thiols like glutathione and albumin.[7][9] However, next-generation maleimide derivatives have been developed to improve stability.[10]

Data Presentation: A Quantitative Comparison

While direct head-to-head comparative studies of this compound with other linkers on the same biomolecule are not always available in the public domain, the following tables summarize representative data on the performance of different linker chemistries and the impact of PEG chain length on key ADC properties.

Table 1: Comparative Stability of Amide vs. Thioether Linkages in Bioconjugates

Linker TypeLinkage FormedConditionHalf-life (t½)Reference
Amide LinkerAmideHuman Plasma, 37°CVery Stable (>7 days)[7]
Maleimide LinkerThioetherHuman Plasma, 37°CVariable (hours to days)[9]
Next-Gen MaleimideThioetherHuman Plasma, 37°CImproved Stability (>7 days)[10]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo EfficacyReference
No PEGLower (more potent)ShorterBaseline[11][12]
PEG4KHigher2.5-fold increaseImproved[11][12]
PEG10KHigher11.2-fold increaseMost Improved[11][12]
mPEG24Not specifiedProlongedEnhanced[13]

Note: Data is synthesized from various studies using different antibody-payload combinations and experimental models, which may influence the results.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Two-Step Conjugation of an Antibody with this compound and a Payload

Part A: Antibody-Linker Conjugation

  • Activation of this compound:

    • Dissolve this compound (10-fold molar excess over the antibody) in anhydrous DMSO or DMF.

    • Add EDC (1.2 equivalents to the linker) and Sulfo-NHS (1.5 equivalents to the linker).

    • Incubate at room temperature for 30 minutes to form the NHS ester.[5]

  • Conjugation to Antibody:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add the activated linker solution to the antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[5]

Part B: Boc Deprotection and Payload Conjugation

  • Boc Deprotection:

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend the conjugate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Incubate at room temperature for 30-60 minutes.[5][15]

    • Remove TFA and DCM by rotary evaporation or a nitrogen stream.

  • Payload Conjugation:

    • Activate a payload containing a carboxylic acid using EDC/NHS chemistry as described in Part A, step 1.

    • Dissolve the deprotected antibody-linker conjugate in a suitable buffer (pH 7.2-8.0).

    • Add a molar excess of the activated payload-NHS ester to the antibody-linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.[9][16][17]

Protocol 2: Characterization of the Final ADC
  • Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

    • Objective: To separate and quantify ADC species with different drug loads.[16][18]

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.

    • Procedure: Dilute the ADC to 1 mg/mL in Mobile Phase A and inject onto a HIC column. Apply a linear gradient from 0% to 100% Mobile Phase B to elute species with increasing hydrophobicity (and thus higher DAR). Calculate the average DAR from the integrated peak areas.[16]

  • Aggregation Analysis by SEC-HPLC:

    • Objective: To quantify high molecular weight aggregates.[19][20][21][22]

    • Mobile Phase: Isocratic elution with a suitable buffer, such as 150 mM sodium phosphate, pH 7.0.

    • Procedure: Inject the ADC sample onto an SEC column. Aggregates will elute earlier than the monomeric ADC. Calculate the percentage of aggregation from the peak areas.

  • Confirmation of Conjugation by LC-MS:

    • Objective: To determine the molecular weight of the ADC and confirm conjugation.[23][24][25][26]

    • Procedure: Analyze the intact, reduced, or digested ADC by LC-MS. The mass shift compared to the unconjugated antibody will confirm the attachment of the drug-linker construct.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation1 Step 1: Antibody Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_conjugation2 Step 3: Payload Conjugation cluster_analysis Characterization Linker Boc-NH-PEG3-COOH EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker Activated Linker (NHS Ester) EDC_NHS->ActivatedLinker Conjugation1 Amide Bond Formation ActivatedLinker->Conjugation1 Antibody Antibody (mAb) Antibody->Conjugation1 Ab_Linker Antibody-Linker Conjugate Conjugation1->Ab_Linker Deprotection Deprotection Ab_Linker->Deprotection TFA TFA TFA->Deprotection Deprotected_Ab_Linker Deprotected Antibody-Linker Deprotection->Deprotected_Ab_Linker Conjugation2 Amide Bond Formation Deprotected_Ab_Linker->Conjugation2 Payload Activated Payload Payload->Conjugation2 ADC Final ADC Conjugation2->ADC Purification Purification (SEC/HIC) ADC->Purification Analysis Analysis (HIC, SEC, MS) Purification->Analysis

Caption: Workflow for ADC synthesis using a heterobifunctional linker.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen-Positive) Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC mechanism of action from targeting to cell death.

Linker_Selection_Tree Start Start: Define Conjugation Strategy Q1 Available Functional Groups? Start->Q1 AmineOnly Amines Only Q1->AmineOnly Amines AmineThiol Amines & Thiols Q1->AmineThiol Amines & Thiols Q2 Desired Linkage Stability? AmineOnly->Q2 Linker2 NHS-PEG-Maleimide (Thioether Bond) AmineThiol->Linker2 Stable High Stability Q2->Stable Stable Cleavable Cleavable Q2->Cleavable Cleavable Linker1 Boc-NH-PEG-COOH (Amide Bond) Stable->Linker1 Linker3 Cleavable Linkers (e.g., Disulfide, Hydrazone) Cleavable->Linker3

Caption: Decision tree for selecting an appropriate linker.

Conclusion

The selection of a heterobifunctional PEG linker is a critical decision in the design of complex bioconjugates. This compound offers a high degree of control over the conjugation process due to its orthogonal reactive groups, leading to the formation of a highly stable amide bond. This makes it an excellent choice for applications where conjugate stability and a well-defined product are paramount.

In comparison, linkers like NHS-PEG-Maleimide, while offering a more direct route for conjugating to both amines and thiols, may result in a less stable thioether linkage. The length of the PEG chain also plays a crucial role, with longer chains generally improving pharmacokinetic properties and in vivo efficacy, sometimes at the cost of reduced in vitro potency. Ultimately, the optimal linker must be empirically determined for each specific application, balancing the need for stability, efficacy, and desirable physicochemical properties.

References

A Head-to-Head Comparison of Boc-NH-PEG3-CH2COOH and SMCC Linkers for Antibody-Drug Conjugate Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic index. The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison of two commonly employed linker types: the hydrophilic, PEG-based Boc-NH-PEG3-CH2COOH linker and the more hydrophobic, non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is supported by a summary of available experimental data, detailed experimental protocols, and visualizations of key concepts to aid researchers in making informed decisions for their ADC programs.

At a Glance: Key Differences

FeatureThis compoundSMCC
Linker Type Heterobifunctional, PEG-basedHeterobifunctional, non-cleavable
Hydrophilicity HighModerate to Low
Solubility & Aggregation Improves ADC solubility and reduces aggregationHigher propensity for aggregation with hydrophobic payloads
Pharmacokinetics Generally leads to longer half-life and reduced clearance[1][]Can lead to faster clearance, especially with high Drug-to-Antibody Ratios (DAR)
Drug Release Mechanism Typically part of a cleavable or non-cleavable systemNon-cleavable; drug is released upon lysosomal degradation of the antibody[3][]
Clinical Precedent PEG linkers are widely used in approved and investigational ADCsWell-established, used in the approved ADC, Kadcyla® (ado-trastuzumab emtansine)[3]

Structural and Functional Overview

This compound is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. The Boc-protected amine and the terminal carboxylic acid allow for a controlled, stepwise conjugation process. The PEG chain imparts hydrophilicity to the ADC, which can be advantageous when working with hydrophobic payloads.[] This increased hydrophilicity can improve the ADC's solubility, reduce its propensity to aggregate, and prolong its circulation half-life.[1][]

SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[5][6] The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody, while the maleimide group reacts with sulfhydryl groups on the cytotoxic payload.[5][6] The resulting thioether bond is highly stable, making SMCC a non-cleavable linker.[6] This stability is crucial for ensuring that the payload remains attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[6]

Quantitative Data Summary

Direct head-to-head comparative studies with identical antibodies and payloads for this compound and SMCC linkers are limited in publicly available literature. The following tables summarize representative data from studies comparing PEGylated linkers to non-PEGylated linkers like SMCC to provide a comparative perspective on their performance.

Table 1: In Vitro and In Vivo Stability
ParameterADC with PEGylated LinkerADC with SMCC LinkerKey ObservationsReference
Plasma Stability Generally high; can be engineered for varying stabilityHigh stability of the thioether bond, but the maleimide can be susceptible to retro-Michael reactionPEGylation can enhance overall ADC stability and pharmacokinetic profile.[7][8]
Half-life (in vivo) 11.2-fold increase (for a 10 kDa PEG)BaselinePEGylation significantly prolongs circulation half-life.[1][9]
Payload Loss (in human plasma) Dependent on overall linker design<1% over 7 days (in some studies)Both can form stable conjugates, but the failure point may differ.[7]
Table 2: Efficacy
ParameterADC with PEGylated LinkerADC with SMCC LinkerKey ObservationsReference
In Vitro Cytotoxicity (IC50) 22-fold reduction (for a 10 kDa PEG)Potent activity in relevant antigen-positive cell linesWhile high PEGylation can sometimes reduce in vitro potency, the improved in vivo properties often compensate for this, leading to better overall efficacy.[1][7][9]
In Vivo Efficacy Superior tumor growth inhibition at similar dosesSignificant tumor growth inhibitionThe prolonged half-life of PEGylated ADCs can lead to increased tumor accumulation and superior in vivo efficacy.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.

Protocol 1: ADC Conjugation

A) Conjugation with this compound (Two-step process)

  • Boc Deprotection: The Boc protecting group on the linker's amine is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10]

  • Payload-Linker Conjugation: The deprotected linker's amine is then conjugated to an activated form of the cytotoxic payload.

  • Antibody Conjugation: The carboxylic acid group on the linker-payload construct is activated using reagents like EDC and Sulfo-NHS to form a reactive ester, which is then reacted with lysine residues on the antibody.[10]

  • Purification: The final ADC is purified using methods like size-exclusion chromatography (SEC) to remove unconjugated payload, linker, and aggregated species.[11]

B) Conjugation with SMCC (Two-step process) [5][6]

  • Antibody Activation: The antibody is reacted with SMCC in an amine-free buffer (e.g., PBS, pH 7.2-7.5). The NHS ester of SMCC forms a stable amide bond with lysine residues on the antibody, introducing maleimide groups.[6]

  • Removal of Excess SMCC: Unreacted SMCC is removed using a desalting column.[5]

  • Payload Conjugation: The maleimide-activated antibody is immediately reacted with the thiol-containing cytotoxic payload. The reaction is typically performed at a pH of 6.5-7.5.[6]

  • Purification: The ADC is purified using SEC to remove any unconjugated payload and aggregates.[5]

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, 144 hours).[12]

  • Sample Collection: Aliquots are taken at each time point and stored at -80°C until analysis.[13]

  • Analysis: The stability of the ADC is assessed by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time. This can be done using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise measurement of the different ADC species and can identify sites of drug loss.[14][15]

  • Quantification of Free Payload: The amount of payload released into the plasma can be quantified by LC-MS/MS to assess linker cleavage.[14]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[16][17]
  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[16]

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.[17]

  • Incubation: The plates are incubated for a period of 48-144 hours at 37°C.[17][16]

  • MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT tetrazolium salt to purple formazan crystals.[17][16]

  • Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[18]

Mandatory Visualizations

General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_cell Cancer Cell ADC 1. ADC binds to target antigen on cancer cell Internalization 2. Internalization (Endocytosis) ADC->Internalization Binding Endosome 3. Trafficking to Lysosome Internalization->Endosome Lysosome 4. Lysosomal Degradation/ Linker Cleavage Endosome->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Cell_Death 6. Cytotoxicity & Apoptosis Payload_Release->Cell_Death Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Comparative ADC Conjugation Workflow cluster_peg This compound Linker cluster_smcc SMCC Linker Boc_Deprotection 1a. Boc Deprotection of Linker Payload_Linker_Conj 2a. Payload-Linker Conjugation Boc_Deprotection->Payload_Linker_Conj Antibody_Conj_PEG 3a. Antibody Conjugation Payload_Linker_Conj->Antibody_Conj_PEG Purified_ADC Purified ADC Antibody_Conj_PEG->Purified_ADC Antibody_Activation 1b. Antibody Activation with SMCC Payload_Conj_SMCC 2b. Payload Conjugation Antibody_Activation->Payload_Conj_SMCC Payload_Conj_SMCC->Purified_ADC start

Caption: Comparative workflows for ADC synthesis.

Conclusion

The choice between a this compound and an SMCC linker is a critical decision in ADC design that depends on the specific properties of the payload and the desired therapeutic outcome. While the non-cleavable SMCC linker offers high stability and a proven clinical track record, the hydrophilic PEG-based linker can provide significant advantages in terms of solubility, reduced aggregation, and improved pharmacokinetics, particularly for hydrophobic payloads.[] The enhanced in vivo performance of PEGylated ADCs, often translating to superior efficacy, makes them a compelling choice for many ADC development programs.[1][9] Ultimately, empirical testing of ADCs constructed with different linkers is necessary to identify the optimal candidate for a given target and payload combination.

References

Advantages of using branched PEG linkers like NH-bis(PEG3-Boc) over linear PEGs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation and drug delivery, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a therapeutic. Polyethylene glycol (PEG) linkers, prized for their hydrophilicity and biocompatibility, are a mainstay in this field. While linear PEG linkers have been the traditional choice, branched architectures, such as NH-bis(PEG3-Boc), are gaining prominence due to their distinct structural and functional advantages. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal linker strategies.

Structural and Functional Overview

Linear PEG linkers consist of a single, unbranched chain of repeating ethylene glycol units.[1][2][3] Their straightforward structure allows for predictable behavior and relatively simple synthesis.[2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[1][3][4] This three-dimensional architecture imparts several unique and advantageous properties.[1]

One of the most significant benefits of branched PEG linkers is their superior "stealth" effect.[1][4] The dense, umbrella-like cloud of PEG chains provides enhanced shielding of the conjugated molecule from enzymatic degradation and recognition by the immune system, which can lead to a longer circulation half-life in vivo.[1][3][4]

Key Advantages of Branched PEG Linkers

The unique architecture of branched PEG linkers translates into several key advantages over their linear counterparts, particularly in the context of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

  • Higher Drug-to-Antibody Ratio (DAR): In ADCs, branched linkers can be used to attach multiple drug molecules at a single conjugation site on an antibody.[3][4][5] This allows for a higher DAR without increasing the number of conjugation sites, which can be crucial for enhancing the potency of ADCs, especially against target cells with low antigen expression.[5] This "doubled payload" approach can enhance the potency of an ADC by 10 to 100-fold in vivo.[6]

  • Improved Pharmacokinetics: The larger hydrodynamic volume of molecules conjugated with branched PEGs leads to reduced renal clearance and a significantly longer circulation half-life compared to linear PEGs of a similar molecular weight.[3][4][7] This extended in vivo exposure can result in improved therapeutic efficacy.[3]

  • Enhanced Solubility and Stability: The high hydrophilicity of the multiple PEG arms in a branched linker can significantly improve the solubility of hydrophobic drug payloads, reducing the risk of aggregation.[5][][9] The enhanced steric hindrance provided by the branched structure also offers greater protection against enzymatic degradation.[10]

  • Versatility in PROTAC Synthesis: Branched linkers like NH-bis(PEG3-Boc) are particularly valuable in the synthesis of PROTACs.[11][12] The multiple arms allow for the precise spatial orientation of the target protein binder and the E3 ligase ligand, which is critical for the formation of a stable and productive ternary complex, leading to efficient protein degradation.[13] The central amine of NH-bis(PEG3-Boc) can be coupled to a warhead targeting a protein of interest, and after deprotection, the two terminal amines can be conjugated to an E3 ligase ligand.[12]

Quantitative Performance Comparison

The following tables summarize key quantitative data from various studies, illustrating the performance differences between molecules conjugated with linear and branched PEG linkers.

FeatureLinear PEG LinkersBranched PEG LinkersReference(s)
Architecture Single, unbranched chain of ethylene glycol units.Multiple PEG arms extending from a central core.[1][4]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[4][5]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[3][4]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][4]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Can offer a significantly longer circulation time in the bloodstream.[3][4]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.[4][7]

Table 1: General Comparison of Linear vs. Branched PEG Linkers

BiomoleculeLinker ArchitectureMolecular Weight of PEG (kDa)Elimination Half-life (t½)Reference(s)
Interferon α-2aLinear12~2-3 hours[1]
Interferon α-2a (Pegasys®)Branched40~80 hours[1]
TNF NanobodyLinear20~24 hours[1]
TNF Nanobody (Cimzia®)Branched40~14 days[1]

Table 2: Impact of PEG Architecture on In Vivo Half-Life Note: The data for Interferon and TNF Nanobody are not direct comparisons of linear and branched PEGs of the same total molecular weight but illustrate the general trend of improved pharmacokinetics with branched structures.[1]

Experimental Protocols

Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. The following are detailed methodologies for key experiments involving branched PEG linkers like NH-bis(PEG3-Boc).

Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from NH-bis(PEG3-Boc) to expose the terminal primary amines for subsequent conjugation.[12]

Materials:

  • NH-bis(PEG3-Boc)[12]

  • Anhydrous Dichloromethane (DCM)[12]

  • Trifluoroacetic acid (TFA)[12]

  • Saturated sodium bicarbonate solution[12]

  • Brine (saturated NaCl solution)[12]

  • Anhydrous sodium sulfate (Na₂SO₄)[12]

  • Rotary evaporator[12]

  • Thin-layer chromatography (TLC) supplies[12]

Procedure:

  • Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).[12]

  • Add an equal volume of TFA to the solution.[12]

  • Stir the reaction mixture at room temperature for 1-2 hours.[12]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[12]

  • The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization.[12]

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[12]

Protocol 2: Synthesis of a PROTAC using NH-bis(PEG3-Boc)

This protocol outlines a general strategy for synthesizing a PROTAC using the deprotected NH-bis(PEG3-NH₂) linker.

Materials:

  • Deprotected NH-bis(PEG3-NH₂) (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., derivative of thalidomide or pomalidomide) (1.0 eq)[11]

  • Carboxylic acid-functionalized target protein ligand

  • HATU (1.2 eq)[11]

  • DIPEA (N,N-Diisopropylethylamine)[11]

  • Anhydrous DMF (N,N-Dimethylformamide)[11]

Procedure:

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[11]

    • Add DIPEA to the mixture.

    • Add the deprotected NH-bis(PEG3-NH₂) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification:

    • Purify the resulting intermediate (E3 ligase ligand conjugated to the central amine of the linker) by preparative HPLC.

  • Conjugation to Target Protein Ligand:

    • Activate the carboxylic acid-functionalized target protein ligand using HATU and DIPEA in anhydrous DMF.

    • Add the purified intermediate from the previous step to the activated target protein ligand solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (e.g., NH-bis(PEG3-Boc)) A1 Functional Group A B1 Functional Group B A1->B1 Single Chain Core Central Core (NH) Arm1 PEG Arm 1 (PEG3-Boc) Core->Arm1 Arm2 PEG Arm 2 (PEG3-Boc) Core->Arm2 cluster_workflow PROTAC Synthesis Workflow with NH-bis(PEG3-Boc) Start NH-bis(PEG3-Boc) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Deprotected_Linker Deprotected Linker (NH2-bis(PEG3-NH2)) Deprotection->Deprotected_Linker Conjugation1 Amide Coupling (HATU/DIPEA) Deprotected_Linker->Conjugation1 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Conjugation1 POI_Ligand POI Ligand (with COOH) Conjugation2 Amide Coupling (HATU/DIPEA) POI_Ligand->Conjugation2 Intermediate Linker-E3 Ligand Conjugate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognized by E3 E3 Ubiquitin Ligase E3->POI Ubiquitinates E3->PROTAC Binds PROTAC->E3 Recruits Ub Ubiquitin Ub->POI Degradation Degraded POI Proteasome->Degradation Degrades

References

Evaluating the Efficacy of PROTACs Synthesized with Boc-NH-PEG3-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibitors. The efficacy of these heterobifunctional molecules is critically dependent on the tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a mere spacer, plays a crucial role in dictating the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, all of which are pivotal for efficient protein degradation.

This guide provides an objective comparison of the performance of PROTACs synthesized using the commercially available Boc-NH-PEG3-CH2COOH linker against other common linker classes. The information presented herein, supported by experimental data, aims to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The primary function of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The length, flexibility, and chemical composition of the linker are critical parameters that influence the stability and geometry of this ternary complex.

This compound is a polyethylene glycol (PEG)-based linker. PEG linkers are widely employed in PROTAC design due to their inherent hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain is also thought to be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

Comparative Performance Analysis

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.

Case Study 1: MEK-Targeting PROTACs

Research by Vollmer et al. (2020) involved the design, synthesis, and biological evaluation of PROTACs targeting the MEK1/2 kinases, utilizing a this compound linker for their construction.[1][2]

Table 1: Performance of MEK-Targeting PROTAC with PEG3 Linker

PROTACLinker CompositionTargetCell LineDC50 (nM)Dmax (%)
MEK-PROTACThis compoundMEK1/2(Not Specified in Abstract)(Data from full paper)(Data from full paper)

(Note: Specific quantitative data from the full text of Vollmer S, et al. J Med Chem. 2020 Jan 9;63(1):157-162 would be inserted here upon access to the full publication.)

Case Study 2: BRD4-Targeting PROTACs with Varying PEG Linker Lengths

The optimization of linker length is a critical aspect of PROTAC design. Illustrative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs demonstrate the impact of varying the number of PEG units on degradation efficiency.[3]

Table 2: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACLinker CompositionTargetE3 Ligase LigandDC50 (nM)Dmax (%)
BRD4-PROTAC-1PEG3BRD4VHL5585
BRD4-PROTAC-2PEG4BRD4VHL2095
BRD4-PROTAC-3PEG5BRD4VHL15>98
BRD4-PROTAC-4PEG6BRD4VHL3092

This data highlights that a PEG3 linker can be effective, but optimal degradation may be achieved with a slightly longer linker in this specific context, underscoring the necessity of empirical linker optimization for each target.[3]

Case Study 3: BTK-Targeting PROTACs - PEG vs. Other Linkers

In the development of Bruton's tyrosine kinase (BTK) degraders, various linker compositions have been explored. The choice between a PEG linker and a more hydrophobic alkyl linker can significantly impact a PROTAC's properties.[4]

Table 3: Illustrative Comparison of BTK-Targeting PROTACs with PEG and Alkyl Linkers

PROTACLinker TypeTargetE3 Ligase LigandDC50 (nM)Dmax (%)
BTK Degrader 2PEG (3 units)BTKCRBN10085
BTK Degrader (Alkyl)Alkyl ChainBTKCRBNVariableVariable

This illustrative data shows that a 3-unit PEG linker can induce potent degradation of BTK.[4] The optimal choice between a PEG and an alkyl linker is highly dependent on the specific PROTAC system and the desired balance between solubility and cell permeability.[5][6]

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC using this compound.

Materials:

  • POI ligand with a suitable amine functional group

  • E3 ligase ligand with a suitable amine functional group

  • This compound

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., silica gel, HPLC solvents)

Step 1: Coupling of this compound to the first ligand

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

Step 3: Coupling of the second ligand

  • Dissolve the deprotected intermediate and the second amine-containing ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling agent and a base as in Step 1.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the levels of the target protein after PROTAC treatment.[7]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_invitro In Vitro Evaluation Synthesis Synthesis using This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization CellTreatment Cell Treatment with PROTAC dilutions Characterization->CellTreatment Lysis Cell Lysis & Protein Quantification CellTreatment->Lysis WesternBlot Western Blot Lysis->WesternBlot DataAnalysis Densitometry & Data Analysis WesternBlot->DataAnalysis DCDmax Determine DC50 & Dmax DataAnalysis->DCDmax

References

A Comparative Guide to Boc- and Fmoc-Protected PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for polyethylene glycol (PEG) linkers is a critical decision that dictates the success of synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group influences the synthetic strategy, overall yield, purity, and stability of the final molecule. This guide provides a comprehensive comparison of Boc- and Fmoc-protected PEG linkers, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific application.

Core Chemical Differences and Orthogonality

The primary distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their orthogonal nature in synthesis.[1] Orthogonality is a key principle in multi-step synthesis, allowing for the selective removal of one protecting group without affecting the other, thereby enabling the precise assembly of complex molecules.[1]

  • Boc (tert-butyloxycarbonyl): This protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable in acidic conditions but is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

This fundamental difference in lability is the cornerstone of modern bioconjugation and solid-phase peptide synthesis (SPPS), allowing for intricate molecular design and construction.[1][3]

Quantitative Comparison of Performance

The efficiency of deprotection and the stability of the linker under various conditions are crucial factors that impact the overall success of a synthetic workflow. The following tables summarize the key performance characteristics of Boc- and Fmoc-protected PEG linkers.

Table 1: General Comparison of Boc and Fmoc Protecting Groups for PEG Linkers

FeatureBoc Protecting GroupFmoc Protecting GroupKey Considerations
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid, TFA)Base (e.g., 20% Piperidine in DMF)Fmoc deprotection is generally considered milder.[1]
Typical Conditions 20-50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)Optimal conditions can vary based on the specific substrate.[2]
Reaction Time Typically 30 minutes to 2 hoursTypically 5 to 30 minutesFmoc deprotection is often significantly faster.[1]
Compatibility Not suitable for acid-sensitive substratesWell-suited for acid-sensitive moleculesThe choice is dictated by the other functional groups in the molecule.[1]
Automation Less common in modern automated synthesisStandard for automated synthesis due to milder conditionsFmoc chemistry is highly amenable to high-throughput applications.[1]
Safety Requires handling of corrosive acids like TFAPiperidine is a toxic and malodorous reagentBoth require appropriate safety precautions.[1]

Table 2: Stability of Boc- and Fmoc-Protected PEG Linkers under Various Conditions

ConditionReagent/EnvironmentBoc-Protected PEG LinkerFmoc-Protected PEG Linker
Deprotection 50% TFA in DCMLabile (cleaved in minutes)Highly Stable
Deprotection 20% Piperidine in DMFHighly StableLabile (cleaved in seconds to minutes)[2][3]
Acidic 50% TFA in DCM (prolonged exposure)Generally stable, but prolonged exposure can lead to ether bond cleavage in the PEG chain.[3]Highly Stable
Basic/Nucleophilic Thiolates, AminesStableLabile to primary and secondary amines
Reductive H₂/PdCan be cleaved under certain conditionsStable
Oxidative mCPBAStableSusceptible to oxidation, especially at the ether linkages.[3]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible results in the synthesis and application of PEG linkers.

Protocol 1: Boc Deprotection of a PEG Linker in Solution

Objective: To remove the Boc protecting group from a PEG linker to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 10-20 mg/mL in a glass vial.[4]

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For acid-sensitive substrates, the reaction can be performed at 0°C.[2]

  • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize the resulting amine-TFA salt by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Precipitate the deprotected product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Protocol 2: Fmoc Deprotection of a PEG Linker in Solution

Objective: To remove the Fmoc protecting group from a PEG linker to expose a primary amine.

Materials:

  • Fmoc-protected PEG linker (e.g., Fmoc-NH-PEG-COOH)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Cold diethyl ether

Procedure:

  • Dissolve the Fmoc-PEG linker in anhydrous DMF to a concentration of approximately 10-20 mg/mL.[1]

  • Add piperidine to the solution to a final concentration of 20% (v/v).[2]

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes. The half-life of the Fmoc group in 20% piperidine/DMF is very short.[2]

  • Monitor the progress of the deprotection by RP-HPLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.[1]

  • Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether two more times.

  • Dry the deprotected PEG linker under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Boc- and Fmoc-protected PEG linkers.

Deprotection_Pathways cluster_boc Boc Protection Strategy cluster_fmoc Fmoc Protection Strategy Boc_PEG Boc-NH-PEG-R Amine_Boc H₂N-PEG-R Boc_PEG->Amine_Boc  TFA / DCM   (Acidic Cleavage) Fmoc_PEG Fmoc-NH-PEG-R Amine_Fmoc H₂N-PEG-R Fmoc_PEG->Amine_Fmoc  20% Piperidine / DMF   (Basic Cleavage)

Figure 1. Deprotection pathways for Boc- and Fmoc-protected PEG linkers.

Orthogonal_Strategy Start Boc-NH-PEG-Fmoc Step1 H₂N-PEG-Fmoc Start->Step1  TFA / DCM   Step2 Payload1-NH-PEG-Fmoc Step1->Step2 Couple Payload 1 Step3 Payload1-NH-PEG-NH₂ Step2->Step3  20% Piperidine / DMF   Final Payload1-NH-PEG-NH-Payload2 Step3->Final Couple Payload 2

Figure 2. Orthogonal deprotection strategy for sequential bioconjugation.

MAPK_Probe_Workflow cluster_synthesis Probe Synthesis cluster_assay Kinase Activity Assay Fmoc_Linker Fmoc-NH-PEG-COOH Deprotection H₂N-PEG-COOH Fmoc_Linker->Deprotection  20% Piperidine / DMF   Peptide_Coupling Fluorescent Peptide-NH-PEG-COOH Deprotection->Peptide_Coupling Couple Fluorescent Peptide Incubation Incubate Probe with Kinase (e.g., MEK/ERK) + ATP Peptide_Coupling->Incubation Add to Assay Phosphorylation Phosphorylated Probe Incubation->Phosphorylation Kinase Activity Detection Measure Fluorescence Change Phosphorylation->Detection

Figure 3. Workflow for synthesizing a fluorescent probe to study MAPK signaling.

Application in Studying Signaling Pathways

PEG linkers are instrumental in the synthesis of molecular probes and targeted therapeutics that can be used to investigate and modulate cellular signaling pathways. For example, in the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and survival, fluorescently labeled peptides synthesized using PEG linkers can serve as substrates for specific kinases within the cascade, such as MEK and ERK. The overexpression of EGFR can activate downstream signaling pathways like RAS/RAF/MEK/ERK.[5]

The synthesis of a fluorescent probe for a kinase activity assay often involves the use of an Fmoc-protected PEG linker. The mild deprotection conditions of the Fmoc group are compatible with the often-sensitive fluorescent dyes and peptide sequences. The PEG spacer itself can enhance the solubility and bioavailability of the probe. In a typical workflow, the Fmoc group is removed from the PEG linker, and a specific peptide substrate for the kinase of interest, which is tagged with a fluorophore, is coupled to the exposed amine. This probe can then be used in in vitro kinase assays to screen for inhibitors or to study enzyme kinetics by monitoring the change in fluorescence upon phosphorylation of the peptide.

Conclusion and Recommendations

The choice between Boc- and Fmoc-protected PEG linkers is highly dependent on the overall synthetic strategy and the chemical nature of the molecule being synthesized.

Boc protection remains a robust and valuable strategy, particularly in solution-phase synthesis and for sequences prone to aggregation.[2] Its stability under basic conditions makes it ideal for syntheses involving base-sensitive reagents or linkers.[2] However, the harsh acidic conditions required for its removal may not be suitable for molecules containing acid-labile functionalities.

Fmoc protection , with its mild basic deprotection, has become the predominant strategy in modern bioconjugation and solid-phase peptide synthesis.[1] Its orthogonality with common acid-labile side-chain protecting groups and its amenability to automation make it particularly well-suited for the synthesis of complex and sensitive biomolecules.[1]

Ultimately, the optimal choice requires a careful evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule. For complex, multi-step syntheses requiring orthogonal protection, the combined use of both Boc and Fmoc strategies on different parts of the molecule can provide a powerful and versatile approach.

References

The Balancing Act: A Comparative Guide to Short-Chain vs. Long-Chain PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety profiles. One of the most successful and widely adopted strategies is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains. A critical design parameter in this process is the length of the PEG linker, a choice that presents a delicate balance between improving pharmacokinetic properties and maintaining biological activity. This guide provides an objective comparison of short-chain and long-chain PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

The Fundamental Trade-Off: Pharmacokinetics vs. Potency

The incorporation of PEG linkers into bioconjugates, such as proteins, peptides, and antibody-drug conjugates (ADCs), offers a multitude of advantages. PEGylation can increase the hydrophilicity of a molecule, which is especially beneficial for hydrophobic drugs prone to aggregation.[1][2] This enhanced solubility improves stability and can permit higher drug-to-antibody ratios (DARs) in ADCs.[1][2] Furthermore, the flexible PEG chain can act as a steric shield, potentially reducing immunogenicity and protecting the conjugate from enzymatic degradation.[1][3]

The length of the PEG chain is a key determinant of the resulting bioconjugate's characteristics.[4] Generally, a longer PEG chain leads to a more significant increase in the molecule's hydrodynamic radius.[1][5] This increased size reduces renal clearance and shields the molecule from uptake by the reticuloendothelial system, resulting in a prolonged circulation half-life and sustained therapeutic effect.[5][6] However, this benefit can come at a cost. Excessive PEGylation or overly long chains can lead to reduced biological activity due to steric hindrance, which may impede the binding of the therapeutic to its target receptor or the subsequent action of a cytotoxic payload.[5][7][8] Therefore, the selection of PEG linker length is a critical optimization step, balancing enhanced in vivo performance with potential reductions in in vitro potency.[2]

Comparative Analysis of PEG Linker Performance

The optimal PEG linker length is highly context-dependent, influenced by the specific characteristics of the therapeutic molecule, its payload, and the biological target.[1] A systematic evaluation of various linker lengths is crucial in preclinical development to achieve the desired therapeutic index.[1]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

PEG Linker LengthHalf-Life (t½)Clearance RateKey ObservationsCitations
Short-chain (e.g., PEG2-PEG4)ShorterFasterRapid clearance from the body.[2][8]
Intermediate-chain (e.g., PEG8-PEG12)LongerSlowerSignificant improvement in circulation time, often reaching a plateau.[2][9]
Long-chain (e.g., PEG24, 4kDa, 10kDa)Significantly ProlongedSlowestMaximizes circulation time, leading to greater drug exposure.[2][8]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthIC50 (Half-maximal Inhibitory Conc.)General TrendPotential ReasonCitations
Short-chain (e.g., PEG2-PEG4)Lower (Higher Potency)Tends to retain higher in vitro potency.Less steric hindrance, allowing for efficient cell binding and payload delivery.[2][7]
Intermediate-chain (e.g., PEG8-PEG12)ModerateMay show a moderate decrease in potency.Balanced properties.[2][9]
Long-chain (e.g., PEG24, 4kDa, 10kDa)Higher (Lower Potency)Can cause a more substantial reduction in in vitro cytotoxicity.Steric hindrance may impede ADC binding to its target antigen or payload release.[7][8]

Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy

PEG Linker LengthTumor Growth InhibitionCorrelation with PKKey FindingsCitations
Short-chain (e.g., PEG2-PEG4)Less Effective (35-45% reduction)Reduced efficacy often due to rapid clearance and lower tumor accumulation.May be suitable for payloads not requiring prolonged exposure.[2][9]
Intermediate-chain (e.g., PEG8-PEG12)More Effective (75-85% reduction)Improved PK leads to greater tumor exposure and enhanced efficacy.Often represents a balanced approach for many ADCs.[2][9]
Long-chain (e.g., PEG24, 10kDa)Most EffectiveProlonged circulation can lead to the highest tumor accumulation and efficacy.The in vivo benefit of improved PK can outweigh the loss of in vitro potency.[2][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEGylated drug performance. Below are protocols for key experiments cited in the evaluation of different PEG linker lengths.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PEGylated conjugates (e.g., ADCs) against a target cancer cell line.

Methodology:

  • Cell Seeding: Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator.[7]

  • ADC Treatment: A series of dilutions of the ADCs with varying PEG linker lengths are prepared. The cell culture medium is replaced with medium containing the diluted ADCs.[7]

  • Incubation: The plates are incubated for a period typically ranging from 72 to 120 hours to allow the cytotoxic payload to exert its effect.[7]

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo®), which quantifies the number of viable cells.[7]

  • Data Analysis: The dose-response data are plotted, and the IC50 value for each conjugate is calculated by fitting the data to a four-parameter logistic curve. This value represents the concentration of the drug that inhibits cell growth by 50%.[7]

Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (e.g., half-life, clearance) of PEGylated molecules with different linker lengths.[5]

Methodology:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used for these studies.[5]

  • Administration: The PEGylated molecules are administered to the animals, typically via a single intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Quantification: The concentration of the PEGylated drug in the plasma samples is determined using a validated bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA) for large molecules or liquid chromatography-mass spectrometry (LC-MS) for smaller molecules.[5][10]

  • Data Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to calculate parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[5]

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of PEGylated conjugates in a tumor-bearing animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Inoculation: The mice are subcutaneously inoculated with human cancer cells to establish a xenograft tumor model.[1][9]

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups and administered the PEGylated conjugates (with varying linker lengths), a vehicle control, and other relevant controls.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study.

  • Data Analysis: The mean tumor volumes for each treatment group are plotted against time. The efficacy of each conjugate is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric used for this comparison.[9]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) help illustrate the complex relationships and processes involved in evaluating PEG linkers.

PEG_Linker_Tradeoffs cluster_short Short-Chain PEG cluster_long Long-Chain PEG Short_PK Faster Clearance Shorter Half-Life Short_Efficacy Reduced In Vivo Efficacy Short_PK->Short_Efficacy Short_Potency Higher In Vitro Potency (Lower IC50) Tradeoff Balancing Act: Optimal Therapeutic Index Short_Potency->Tradeoff Long_PK Slower Clearance Prolonged Half-Life Long_Efficacy Enhanced In Vivo Efficacy Long_PK->Long_Efficacy Long_Potency Lower In Vitro Potency (Higher IC50) Long_Efficacy->Tradeoff PK_Workflow A 1. Administer PEGylated Drug to Animal Model (e.g., IV) B 2. Collect Blood Samples at Timed Intervals A->B C 3. Separate Plasma via Centrifugation B->C D 4. Quantify Drug Concentration (e.g., ELISA, LC-MS) C->D E 5. Calculate PK Parameters (t½, CL, Vd) D->E Efficacy_Workflow A 1. Inoculate Mice with Tumor Cells (Xenograft) B 2. Allow Tumors to Grow to Predetermined Size A->B C 3. Administer Treatment (PEGylated ADCs & Controls) B->C D 4. Monitor Tumor Volume and Body Weight C->D E 5. Analyze Data: Compare Tumor Growth vs. Control D->E

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG3-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Boc-NH-PEG3-CH2COOH, a common PEG-based PROTAC linker used in research and drug development. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Disclaimer: This information is based on general best practices for laboratory chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for your product and contact your institution's Environmental Health and Safety (EHS) office for guidance tailored to your local regulations.[1][2][3]

Essential Safety and Logistical Information

While some related compounds are not classified as hazardous under Regulation (EC) No. 1272/2008, it is prudent to handle this compound with care, as similar chemicals can cause skin and eye irritation.[2][4][5] Always assume the compound is potentially hazardous and requires controlled disposal.

Personal Protective Equipment (PPE): Before handling the compound for disposal, all personnel must wear the following standard PPE:[2][6]

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Handling: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.[1][6]

ParameterGuidelineRationale
Hazard Classification Treat as a potential skin and eye irritant. May be combustible.[2][4]Ensures a high standard of safety in the absence of definitive hazard data for this specific compound.
Chemical State for Disposal Solid, liquid, or absorbed on an inert material.[3]Minimizes risk of spills and aerosol formation.
Waste Container Designated, sealed, chemically compatible container.[2][4]Prevents leaks, contamination, and accidental mixing with incompatible chemicals.
Storage Store sealed waste container in a designated satellite accumulation area away from heat.[1][4]Ensures safe temporary storage until collection by waste management professionals.
Disposal Method Do not dispose of down the drain or in regular trash.[2] Must be handled by a licensed waste disposal contractor or institutional EHS.[4][7]Prevents environmental contamination and ensures compliance with federal, state, and local regulations.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that is safe for all personnel and the environment.

Step 1: Waste Segregation Collect all waste containing this compound. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the chemical.

  • Contaminated consumables such as pipette tips, vials, and gloves.[2]

Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[1][2]

Step 2: Containerization and Labeling Place all segregated waste into a designated, chemically resistant, and sealable container.[4] The container must be clearly labeled with the full chemical name, "Waste this compound," and any other identifiers required by your institution.[4]

Step 3: Spill Management In the event of a spill, act immediately to contain it:

  • For Solids: Avoid creating dust. Gently sweep or scoop the material and place it into the designated waste container.[1]

  • For Liquids: Use an inert absorbent material, such as sand or vermiculite, to contain and clean up the spill.[2][3] Place the used absorbent material into the sealed waste container.

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.[1] This area should be cool, dry, and well-ventilated.[4]

Step 5: Final Disposal Contact your institution's EHS office or a licensed chemical waste management service to arrange for the collection and final disposal of the waste.[2][4] Do not attempt to dispose of the chemical yourself. One potential method for final disposal by professionals is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Pure Chemical, Contaminated Labware, Solutions) ppe->segregate container Place in Designated, Sealed Container segregate->container spill Spill Occurs segregate->spill label Label Container Clearly: 'Waste this compound' container->label store Store Container in Satellite Accumulation Area label->store spill->container No cleanup Clean Spill with Inert Absorbent Place in Waste Container spill->cleanup Yes cleanup->container contact Contact EHS for Pickup store->contact end Disposal Complete contact->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG3-CH2COOH
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG3-CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.